D13-9001
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C31H39N11O6S |
|---|---|
Molekulargewicht |
693.8 g/mol |
IUPAC-Name |
2-[2-[[(3R)-1-[8-[(4-tert-butyl-1,3-thiazol-2-yl)carbamoyl]-4-oxo-3-[(E)-2-(2H-tetrazol-5-yl)ethenyl]pyrido[1,2-a]pyrimidin-2-yl]piperidin-3-yl]oxycarbonylamino]ethyl-dimethylazaniumyl]acetate |
InChI |
InChI=1S/C31H39N11O6S/c1-31(2,3)22-18-49-29(33-22)35-27(45)19-10-13-41-24(15-19)34-26(21(28(41)46)8-9-23-36-38-39-37-23)40-12-6-7-20(16-40)48-30(47)32-11-14-42(4,5)17-25(43)44/h8-10,13,15,18,20H,6-7,11-12,14,16-17H2,1-5H3,(H3-,32,33,35,36,37,38,39,43,44,45,47)/t20-/m1/s1 |
InChI-Schlüssel |
RVJNIKFVEAWLQC-HXUWFJFHSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
D13-9001: A Deep Dive into its Mechanism as a Novel Efflux Pump Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide elucidates the mechanism of action of D13-9001, a potent inhibitor of Resistance-Nodulation-Cell Division (RND) type efflux pumps in Gram-negative bacteria. This compound represents a significant advancement in the strategy to overcome multidrug resistance by targeting the cellular machinery responsible for antibiotic extrusion.
Core Mechanism of Action: Allosteric Inhibition of RND Efflux Pumps
This compound functions as a specific inhibitor of the MexAB-OprM efflux pump in Pseudomonas aeruginosa and the AcrAB-TolC efflux pump in Escherichia coli. Its primary molecular targets are the inner membrane transporter proteins, MexB and AcrB, respectively.
The mechanism is characterized by the high-affinity binding of this compound to a specific region within the transporter proteins known as the deep binding pocket or hydrophobic trap. This interaction is allosteric, meaning it inhibits the pump's function without directly competing with the antibiotic substrates for their binding sites. By binding tightly within this hydrophobic trap, this compound is hypothesized to prevent the necessary conformational changes that drive the efflux process, effectively jamming the pump and preventing the extrusion of antibiotics from the bacterial cell.
Mutational studies have confirmed this mechanism; alterations in the transmembrane helix 5 of the acrB gene, a component of the deep binding pocket, were found to confer resistance to this compound.
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.
Table 1: Binding Affinity of this compound to Efflux Pump Transporters
| Target Protein | Organism | Dissociation Constant (KD) |
| AcrB | E. coli | 1.15 μM |
| MexB | P. aeruginosa | 3.57 μM |
Table 2: In Vitro Potentiation of Antibiotics by this compound
| Organism Strain | Antibiotic | This compound Concentration | Fold Decrease in MIC |
| P. aeruginosa ΔmexCDΔoprJ_ΔmexEFΔoprN overexpressing MexAB-OprM | Levofloxacin | 2 µg/mL | 8-fold |
| P. aeruginosa ΔmexCDΔoprJ_ΔmexEFΔoprN overexpressing MexAB-OprM | Aztreonam (B1666516) | 2 µg/mL | 8-fold |
Table 3: In Vivo Efficacy of this compound in an Acute P. aeruginosa Pulmonary Infection Rat Model
| Treatment Group | Survival Rate (after 7 days) |
| Aztreonam (1000 mg/kg) alone | 12.5% |
| This compound (1.25 mg/kg) + Aztreonam (1000 mg/kg) | >62% |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the protocols for key experiments used to characterize the mechanism of action of this compound.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Isothermal Titration Calorimetry was employed to determine the binding affinity of this compound to purified AcrB and MexB proteins.
-
Protein Purification: AcrB and MexB trimers were purified to homogeneity.
-
Sample Preparation: The purified protein was placed in the sample cell of the calorimeter, and this compound was loaded into the injection syringe. Both solutions were prepared in the same buffer to minimize heat of dilution effects.
-
Titration: A series of small injections of this compound were made into the protein solution.
-
Data Acquisition: The heat change associated with each injection was measured.
-
Data Analysis: The resulting data were fitted to a binding model to determine the dissociation constant (KD), stoichiometry, and thermodynamic parameters of the interaction. A 1:1 binding stoichiometry (this compound:trimer) was observed for both AcrB and MexB.
Checkerboard Assay for Synergy Analysis
The checkerboard method was utilized to assess the synergistic effect of this compound in combination with antibiotics.
-
Preparation of Microtiter Plates: A two-dimensional array of antibiotic and this compound concentrations was prepared in a microtiter plate. Serial dilutions of the antibiotic were made along the x-axis, and serial dilutions of this compound were made along the y-axis.
-
Bacterial Inoculation: Each well was inoculated with a standardized suspension of the test bacterium.
-
Incubation: The plates were incubated under appropriate conditions to allow for bacterial growth.
-
MIC Determination: The minimum inhibitory concentration (MIC) of the antibiotic in the presence of varying concentrations of this compound was determined by observing the lowest concentration that inhibited visible bacterial growth.
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index was calculated to quantify the degree of synergy.
In Vivo Murine Infection Model
An acute P. aeruginosa pulmonary infection model in rats was used to evaluate the in vivo efficacy of this compound.
-
Infection: Rats were infected intratracheally with a lethal dose of P. aeruginosa.
-
Treatment: At a specified time post-infection, animals were treated with aztreonam alone or in combination with this compound via intravenous administration.
-
Monitoring: The survival of the animals was monitored over a period of 7 days.
-
Endpoint: The percentage of surviving animals in each treatment group was recorded.
Visualizing the Mechanism and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental setups.
Caption: this compound allosterically inhibits the RND efflux pump by binding to a hydrophobic trap.
Caption: Workflow for determining the binding affinity of this compound using Isothermal Titration Calorimetry.
D13-9001: A Technical Guide to a Potent Bacterial Efflux Pump Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) in Gram-negative bacteria presents a significant and growing threat to global health. A primary mechanism contributing to this resistance is the overexpression of efflux pumps, which actively expel a broad range of antibiotics from the bacterial cell, rendering them ineffective. The Resistance-Nodulation-Division (RND) superfamily of efflux pumps, including the AcrAB-TolC system in Escherichia coli and its homolog MexAB-OprM in Pseudomonas aeruginosa, are major contributors to this phenotype. D13-9001 has emerged as a promising efflux pump inhibitor (EPI), specifically targeting these critical resistance determinants. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Core Mechanism of Action
This compound is a pyridopyrimidine derivative that functions as a potent inhibitor of the AcrB and MexB inner membrane transporters, which are the substrate recognition and energy transduction components of the AcrAB-TolC and MexAB-OprM efflux pumps, respectively.[1][2] Structural studies have revealed that this compound binds with high affinity to a deep binding pocket within AcrB and MexB, often referred to as the "hydrophobic trap".[1][3] This interaction is non-competitive with antibiotic substrates and is thought to inhibit the functional rotation of the transporter, thereby preventing the extrusion of antibiotics from the cell.[4] By inhibiting these efflux pumps, this compound can restore the activity of antibiotics that are otherwise rendered ineffective against resistant bacterial strains.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview of its inhibitory and potentiating effects.
Table 1: Binding Affinity of this compound to Efflux Pump Components
| Target Protein | Bacterial Species | Method | Dissociation Constant (KD) |
| AcrB | E. coli | Isothermal Titration Calorimetry (ITC) | 1.15 µM |
| MexB | P. aeruginosa | Isothermal Titration Calorimetry (ITC) | 3.57 µM |
Table 2: Potentiation of Antibiotic Activity by this compound in P. aeruginosa
| Antibiotic | Bacterial Strain | This compound Concentration (µg/mL) | MIC Fold Reduction |
| Levofloxacin | P. aeruginosa ΔmexCDΔoprJ_ΔmexEFΔoprN overexpressing MexAB-OprM | 2 | 8-fold |
| Aztreonam | P. aeruginosa ΔmexCDΔoprJ_ΔmexEFΔoprN overexpressing MexAB-OprM | 2 | 8-fold |
| Carbenicillin | P. aeruginosa (ampC mutant) | 8 | 16 to 32-fold |
Table 3: In Vivo Efficacy of this compound in Combination Therapy
| Animal Model | Pathogen | Treatment | Survival Rate (at Day 7) |
| Rat (Lethal Pneumonia Model) | P. aeruginosa | Aztreonam (1000 mg/kg) alone | 12.5% |
| Rat (Lethal Pneumonia Model) | P. aeruginosa | Aztreonam (1000 mg/kg) + this compound (1.25 mg/kg) | >62% |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of efflux pump inhibitors. The following sections provide protocols for key experiments cited in the literature on this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) Potentiation
This protocol outlines the checkerboard method to determine the synergistic effect of this compound with a given antibiotic.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton broth (MHB)
-
Antibiotic stock solution
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Incubator (37°C)
-
Spectrophotometer or plate reader
Procedure:
-
Bacterial Inoculum Preparation:
-
Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a standardized turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Plate Setup (Checkerboard Dilution):
-
Prepare serial twofold dilutions of the antibiotic vertically in the 96-well plate.
-
Prepare serial twofold dilutions of this compound horizontally in the same plate.
-
This creates a matrix of wells with varying concentrations of both the antibiotic and this compound.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Include control wells with bacteria only (positive control) and media only (negative control).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of the antibiotic alone and in the presence of each concentration of this compound by identifying the lowest concentration that inhibits visible bacterial growth.
-
Calculate the MIC fold reduction by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in the presence of this compound.
-
Protocol 2: Whole-Cell Efflux Assay
This protocol measures the ability of this compound to inhibit the efflux of a fluorescent substrate from bacterial cells.
Materials:
-
Bacterial strain of interest
-
Efflux substrate (e.g., a fluorescent dye like resazurin)
-
This compound
-
Buffer solution (e.g., PBS)
-
Fluorometer or plate reader with appropriate filters
Procedure:
-
Cell Preparation:
-
Grow the bacterial culture to mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash with buffer.
-
Resuspend the cells in the buffer to a standardized optical density.
-
-
Loading with Fluorescent Substrate:
-
Incubate the bacterial suspension with the fluorescent substrate to allow for its uptake.
-
-
Initiation of Efflux:
-
Induce efflux by adding an energy source (e.g., glucose).
-
-
Inhibition and Measurement:
-
In parallel experiments, pre-incubate the cells with varying concentrations of this compound before initiating efflux.
-
Monitor the fluorescence of the cell suspension over time. A decrease in fluorescence indicates efflux of the substrate.
-
-
Data Analysis:
-
Compare the rate of fluorescence decrease in the presence and absence of this compound. Inhibition of efflux will result in a slower rate of fluorescence decay.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's function and evaluation.
References
- 1. Frontiers | Recent advances toward a molecular mechanism of efflux pump inhibition [frontiersin.org]
- 2. immune-system-research.com [immune-system-research.com]
- 3. mdpi.com [mdpi.com]
- 4. Insights into the Inhibitory Mechanism of this compound to the Multidrug Transporter AcrB through Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
D13-9001: A Potent Inhibitor of Bacterial Efflux Pumps in Overcoming Multidrug Resistance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
D13-9001 is a promising small molecule inhibitor extensively studied for its ability to reverse multidrug resistance (MDR) in Gram-negative bacteria. The predominant focus of current research has been on its potent inhibitory activity against the Resistance-Nodulation-Division (RND) superfamily of efflux pumps, specifically AcrB in Escherichia coli and MexB in Pseudomonas aeruginosa. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of this compound, its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its function. It is important to note that, based on the current body of scientific literature, the role of this compound in overcoming MDR is established in the context of bacterial infections, with no significant research available on its potential application in cancer-related MDR mediated by eukaryotic efflux pumps like P-glycoprotein (ABCB1).
Introduction to this compound and Bacterial Multidrug Resistance
Multidrug resistance in Gram-negative bacteria is a critical global health threat, rendering many conventional antibiotics ineffective.[1] A primary mechanism for this resistance is the overexpression of efflux pumps, which actively transport a wide range of structurally diverse antimicrobial agents out of the bacterial cell, preventing them from reaching their intracellular targets.[2] The AcrAB-TolC system in E. coli and its homolog MexAB-OprM in P. aeruginosa are clinically significant RND-type efflux pumps that confer resistance to numerous classes of antibiotics.[3][4]
This compound, a pyridopyrimidine derivative, emerged from optimization studies of a high-throughput screening hit.[1] It is a specific and potent inhibitor of the AcrB and MexB components of these efflux systems. By inhibiting these pumps, this compound can restore the efficacy of antibiotics that are otherwise expelled from the bacterial cell.
Mechanism of Action
This compound functions by binding to the distal binding pocket (DBP) of the AcrB and MexB transporter proteins. This interaction is characterized by high affinity and specificity.
Key aspects of its mechanism include:
-
High-Affinity Binding: this compound binds tightly within a "hydrophobic trap" in the deep binding pocket of the AcrB/MexB protomer. This binding is highly specific, as demonstrated by isothermal titration calorimetry (ITC), which shows a 1:1 stoichiometry of the compound to the transporter trimer.
-
Inhibition of Functional Rotation: The binding of this compound is thought to impede the conformational changes necessary for the functional rotation of the AcrB/MexB trimer, a process essential for substrate extrusion.
-
Delayed Dissociation: Molecular dynamics simulations have shown that compared to typical substrates like doxorubicin, this compound's interaction with the hydrophobic trap leads to a delayed dissociation from the binding pocket.
-
High Energy Cost for Extrusion: The binding of this compound induces significant conformational changes at the exit gate of the pump, which increases the energy cost for its own extrusion, further contributing to its inhibitory effect.
Quantitative Data on this compound Efficacy
The following tables summarize the key quantitative data reported for this compound's activity.
| Parameter | Organism/Protein | Value | Reference |
| Binding Affinity (KD) | E. coli AcrB | 1.15 μM | |
| P. aeruginosa MexB | 3.57 μM | ||
| Antibiotic Potentiation | P. aeruginosa (overexpressing MexAB-OprM) | 8-fold decrease in MIC of levofloxacin (B1675101) and aztreonam (B1666516) at 2 µg/mL of this compound | |
| In Vivo Efficacy | Rat model of acute P. aeruginosa pulmonary infection | >62% survival with this compound (1.25 mg/kg) + aztreonam (1000 mg/kg) vs. 12.5% with aztreonam alone |
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of efflux pump inhibitors. Below are methodologies derived from the literature for assessing the activity of this compound.
Minimal Inhibitory Concentration (MIC) Potentiation Assay
This assay determines the ability of an efflux pump inhibitor to enhance the activity of an antibiotic against a resistant bacterial strain.
Objective: To quantify the fold-reduction in the MIC of an antibiotic in the presence of this compound.
Materials:
-
Bacterial strain (e.g., P. aeruginosa overexpressing MexAB-OprM).
-
Cation-adjusted Mueller-Hinton broth (CAMHB).
-
Antibiotic of interest (e.g., levofloxacin, aztreonam).
-
This compound.
-
96-well microtiter plates.
Procedure:
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute to the appropriate final concentration (e.g., 5 x 105 CFU/mL).
-
Prepare serial two-fold dilutions of the antibiotic in CAMHB in a 96-well plate.
-
Prepare a second set of serial dilutions of the antibiotic in CAMHB containing a fixed, sub-inhibitory concentration of this compound (e.g., 2 µg/mL).
-
Add the standardized bacterial inoculum to all wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
The potentiation factor is calculated as the ratio of the MIC of the antibiotic alone to the MIC of the antibiotic in the presence of this compound.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is used to directly measure the binding affinity (KD), stoichiometry (n), and thermodynamic parameters of the interaction between this compound and its target protein.
Objective: To determine the KD of this compound to purified AcrB or MexB.
Materials:
-
Purified AcrB or MexB protein.
-
This compound solution.
-
ITC instrument.
-
Appropriate buffer solution.
Procedure:
-
Dialyze the purified protein against the working buffer.
-
Prepare a solution of this compound in the same buffer.
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of the this compound solution into the protein solution while monitoring the heat change.
-
The resulting data are fitted to a binding model to determine the KD, stoichiometry, and other thermodynamic parameters.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound in inhibiting bacterial efflux pumps.
Experimental Workflow for MIC Potentiation Assay
Caption: Workflow for determining antibiotic potentiation by this compound.
Conclusion and Future Directions
This compound is a well-characterized and potent inhibitor of the AcrB and MexB efflux pumps in Gram-negative bacteria. Its ability to restore antibiotic susceptibility in vitro and its efficacy in animal models of infection highlight its potential as an adjunct therapy to combat bacterial multidrug resistance. The available data provide a solid foundation for its mechanism of action and preclinical potential.
For researchers and drug development professionals, it is critical to recognize that the current research landscape for this compound is confined to bacteriology. There is a notable absence of studies investigating its effects on eukaryotic cells, particularly on cancer cell lines and the ABC transporters like P-glycoprotein that mediate multidrug resistance in oncology. Therefore, any consideration of this compound for applications in cancer therapy would require foundational research to determine its activity and toxicity profile in mammalian systems. Future research could explore the potential cross-reactivity of this compound with human ABC transporters, but as of now, its established role is as a tool to combat bacterial, not cancer-related, multidrug resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Frontiers | Recent advances toward a molecular mechanism of efflux pump inhibition [frontiersin.org]
- 4. Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
D13-9001: A Technical Guide to a Potent Efflux Pump Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
D13-9001 is a potent, small-molecule inhibitor of the Resistance-Nodulation-Division (RND) family of efflux pumps, specifically targeting MexAB-OprM in Pseudomonas aeruginosa and AcrAB-TolC in Escherichia coli.[1][2][3] By blocking the action of these pumps, this compound restores the efficacy of antibiotics that are otherwise expelled from the bacterial cell, offering a promising strategy to combat multidrug resistance. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Physicochemical Properties
This compound is a complex pyridopyrimidine derivative with a quaternary ammonium (B1175870) salt side chain, which contributes to its high solubility.[1][4]
Chemical Structure:
-
IUPAC Name: Ethanaminium, N-(carboxymethyl)-2-[[[[(3R)-1-[8-[[[4-(1,1-dimethylethyl)-2-thiazolyl]amino]carbonyl]-4-oxo-3-[(1E)-2-(2H-tetrazol-5-yl)ethenyl]-4H-pyrido[1,2-a]pyrimidin-2-yl]-3-piperidinyl]oxy]carbonyl]amino]-N,N-dimethyl-, inner salt
-
SMILES: CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC3=NC(=C(C(=O)N3C=C2)C=CC4=NNN=N4)N5CCCC(C5)OC(=O)NCC--INVALID-LINK--(C)CC(=O)[O-]
Physicochemical and Pharmacological Properties:
| Property | Value | Reference |
| Molecular Formula | C63H81N22O11S2 | |
| Molecular Weight | 1386.60 g/mol | |
| Solubility | 747 µg/mL (at pH 6.8) | |
| In Vitro Potency (MPC) | 2 µg/mL (potentiating levofloxacin (B1675101) and aztreonam) | |
| Binding Affinity (KD) | 1.15 µM (for AcrB in E. coli) | |
| Binding Affinity (KD) | 3.57 µM (for MexB in P. aeruginosa) |
Mechanism of Action: Inhibition of the MexAB-OprM/AcrAB-TolC Efflux Pump
This compound functions by directly binding to the inner membrane transporter protein of the RND efflux pump system, namely MexB in P. aeruginosa and AcrB in E. coli. This binding occurs within a specific region of the protein known as the "hydrophobic trap," which is a narrow depression in the deep substrate-binding pocket.
The interaction of this compound with this hydrophobic trap is thought to prevent the conformational changes in the transporter protein that are necessary for the extrusion of antibiotics. This non-competitive inhibition effectively shuts down the efflux pump, leading to the accumulation of antibiotics within the bacterial cell to toxic levels.
References
- 1. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria [mdpi.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MexAB-OprM specific efflux pump inhibitors in Pseudomonas aeruginosa. Part 7: highly soluble and in vivo active quaternary ammonium analogue this compound, a potential preclinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efflux Pump Inhibitor D13-9001: A Technical Guide to its Effects on Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the compound D13-9001, a potent and specific inhibitor of the MexAB-OprM efflux pump in Pseudomonas aeruginosa. The overexpression of this efflux pump is a significant mechanism of multidrug resistance in this opportunistic pathogen. This compound has been investigated as a promising agent to potentiate the activity of existing antibiotics, effectively revitalizing their efficacy against resistant strains. This document details the mechanism of action of this compound, presents quantitative data on its activity, outlines detailed experimental protocols for its study, and illustrates key pathways and mechanisms through structured diagrams.
Core Mechanism of Action
This compound functions as a direct inhibitor of the MexB component of the tripartite MexAB-OprM efflux pump system.[1][2] MexB is the inner membrane transporter protein responsible for substrate recognition and energy transduction. Structural studies have revealed that this compound binds to a narrow, phenylalanine-rich pit within the deep substrate-binding pocket of MexB.[1] This area is referred to as the "hydrophobic trap." By occupying this site, this compound sterically hinders the functional rotation of the MexB trimer, which is essential for the extrusion of substrates.[1] This inhibition leads to the intracellular accumulation of antibiotics that would otherwise be expelled, thereby restoring their antibacterial activity.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The data below summarizes key findings on its binding affinity and its ability to potentiate antibiotics.
Table 1: In Vitro Binding Affinity and Antibiotic Potentiation
| Parameter | Value | Target/Condition | Source |
| KD (Binding Affinity) | 3.57 µM | MexB (P. aeruginosa) | [1] |
| Levofloxacin MIC Reduction | 8-fold | P. aeruginosa overexpressing MexAB-OprM (at 2 µg/mL this compound) | |
| Aztreonam (B1666516) MIC Reduction | 8-fold | P. aeruginosa overexpressing MexAB-OprM (at 2 µg/mL this compound) | |
| Carbenicillin MIC Reduction | 16- to 32-fold | P. aeruginosa PAO1 (from 64-128 µg/mL to 4 µg/mL with 8 µg/mL this compound) |
Table 2: In Vivo Efficacy in a Rat Pneumonia Model
| This compound Dose | Co-administered Antibiotic | Survival Rate (Day 7) | Source |
| 1.25 mg/kg | Aztreonam (1000 mg/kg) | Improved | [2] |
| 5 mg/kg | Aztreonam (1000 mg/kg) | Improved | [2] |
| 20 mg/kg | Aztreonam (1000 mg/kg) | Improved | [2] |
| 0 mg/kg (Control) | Aztreonam (1000 mg/kg) | No obvious effect | [2] |
Key Signaling Pathways and Resistance Mechanisms
The primary target of this compound is the MexAB-OprM efflux pump. However, resistance to the potentiating effects of this compound can emerge through specific mechanisms. One such mechanism involves mutations in a two-component regulatory system, MmnRS, leading to the upregulation of another efflux pump, MexMN-OprM, which is not inhibited by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for key experiments used to characterize the effects of this compound.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
This protocol determines the binding affinity (KD) of this compound to its target protein, MexB.
1. Protein Preparation:
-
Express and purify the periplasmic domain of P. aeruginosa MexB.
-
Perform dialysis of the purified MexB against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) overnight at 4°C to ensure buffer matching.
-
Determine the final protein concentration using a spectrophotometer.
2. Ligand Preparation:
-
Dissolve this compound in the final dialysis buffer to the desired concentration.
-
Degas both the protein and ligand solutions immediately before the ITC run.
3. ITC Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Load the MexB solution (e.g., 20 µM) into the sample cell.
-
Load the this compound solution (e.g., 200 µM) into the injection syringe.
-
Perform a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections.
-
A control titration of this compound into buffer alone should be performed to determine the heat of dilution.
4. Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Subtract the heat of dilution from the experimental data.
-
Fit the corrected data to a suitable binding model (e.g., one-site binding model) to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).
Checkerboard Assay for Synergy Determination
This assay is used to quantify the synergistic interaction between this compound and an antibiotic.
1. Preparation of Bacterial Inoculum:
-
Culture P. aeruginosa (e.g., a MexAB-OprM overexpressing strain) overnight in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Dilute the overnight culture to a final concentration of 5 x 105 CFU/mL in fresh CAMHB.
2. Plate Setup:
-
Use a 96-well microtiter plate.
-
Along the x-axis, prepare serial twofold dilutions of the antibiotic (e.g., aztreonam or levofloxacin) in CAMHB.
-
Along the y-axis, prepare serial twofold dilutions of this compound in CAMHB.
-
The plate should also include wells with only the antibiotic, only this compound, and no compounds (growth control).
3. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well.
-
Incubate the plate at 37°C for 18-24 hours.
4. Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for the antibiotic alone, this compound alone, and for each combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the formula: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of this compound in combination / MIC of this compound alone)
-
Interpret the FICI: ≤ 0.5 indicates synergy, > 0.5 to 4 indicates indifference, and > 4 indicates antagonism.
In Vivo Rat Pneumonia Model
This protocol evaluates the efficacy of this compound in combination with an antibiotic in a live animal infection model.
1. Animal Model and Infection:
-
Use specific pathogen-free rats (e.g., Sprague-Dawley).
-
Anesthetize the animals.
-
Infect the rats intratracheally with a lethal dose of a clinical isolate of P. aeruginosa (e.g., PAM1020) suspended in a suitable medium.
2. Treatment:
-
At a specified time post-infection (e.g., 2 hours), administer this compound (e.g., 1.25, 5, or 20 mg/kg) via intravenous drip infusion.
-
Concurrently, administer the antibiotic (e.g., aztreonam, 1000 mg/kg) through a suitable route.
-
A control group should receive the antibiotic alone.
3. Monitoring and Endpoint:
-
Monitor the animals for a set period (e.g., 7 days) for survival.
-
The primary endpoint is the survival rate at the end of the monitoring period.
-
Secondary endpoints can include bacterial load in the lungs at specific time points.
4. Ethical Considerations:
-
All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
This technical guide provides a comprehensive overview of the current understanding of this compound's effect on Pseudomonas aeruginosa efflux pumps. The provided data and protocols should serve as a valuable resource for researchers working to combat antibiotic resistance in this critical pathogen.
References
- 1. Structural basis for the inhibition of bacterial multidrug exporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MexAB-OprM specific efflux pump inhibitors in Pseudomonas aeruginosa. Part 7: highly soluble and in vivo active quaternary ammonium analogue this compound, a potential preclinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Antibiotic Potentiation Effect of D13-9001: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D13-9001 is a potent, small-molecule inhibitor of the Resistance-Nodulation-Division (RND) family of efflux pumps, primarily targeting the MexAB-OprM system in Pseudomonas aeruginosa and the AcrAB-TolC system in Escherichia coli. By blocking the extrusion of antibiotics from the bacterial cell, this compound effectively restores the susceptibility of multidrug-resistant (MDR) strains to a variety of clinically important antibiotics. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for evaluating its antibiotic potentiation effects, and a summary of its in vivo efficacy. The information presented herein is intended to equip researchers with the necessary knowledge and methodologies to investigate and harness the therapeutic potential of this compound in combating antibiotic resistance.
Introduction
The rise of multidrug-resistant bacteria, particularly Gram-negative pathogens like Pseudomonas aeruginosa, poses a significant threat to global public health. Efflux pumps are a major mechanism of intrinsic and acquired resistance in these organisms, actively transporting a broad spectrum of antibiotics out of the cell and reducing their intracellular concentration to sub-therapeutic levels. The MexAB-OprM efflux pump is a key contributor to the MDR phenotype in P. aeruginosa.
This compound has emerged as a promising efflux pump inhibitor (EPI) that specifically targets the MexB and AcrB components of the MexAB-OprM and AcrAB-TolC pumps, respectively. This guide details the scientific investigation into the antibiotic potentiation effects of this compound, providing a foundation for further research and development.
Mechanism of Action
This compound functions by binding to the inner membrane transporter proteins MexB and AcrB. This binding event inhibits the conformational changes necessary for antibiotic efflux, leading to the intracellular accumulation of the co-administered antibiotic and, consequently, potentiation of its antibacterial activity. The binding affinity of this compound to AcrB and MexB has been determined, with K D values of 1.15 μM and 3.57 μM, respectively[1]. Molecular dynamics simulations have provided insights into the inhibitory mechanism, suggesting that this compound's interaction with the hydrophobic trap within the distal binding pocket of AcrB leads to a delayed dissociation compared to typical substrates[2].
Signaling Pathway and Regulatory Circuits
The expression of efflux pumps in P. aeruginosa is tightly controlled by a complex regulatory network. While this compound directly inhibits the pump's function, its long-term effects and the potential for resistance development are linked to these regulatory circuits. One such system is the MmnRS two-component system, which has been shown to regulate the expression of the MexMN efflux pump. Mutations in the sensor kinase MmnS can lead to the upregulation of MexMN, which can functionally substitute for the this compound-susceptible MexAB-OprM pump, thereby reducing the potentiation effect of this compound for certain β-lactam antibiotics[1][3]. Understanding these pathways is crucial for predicting and overcoming potential resistance to EPI-antibiotic combination therapies.
Data Presentation: In Vitro Potentiation Effects
The potentiation effect of this compound has been quantified against various strains of P. aeruginosa in combination with several classes of antibiotics. The data is typically presented as the fold reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of a sub-inhibitory concentration of this compound.
| Antibiotic | P. aeruginosa Strain | MIC (μg/mL) without this compound | MIC (μg/mL) with this compound (concentration) | Fold MIC Reduction | Reference |
| Levofloxacin | Strain overexpressing MexAB-OprM | - | - | 8 | [4] |
| Aztreonam | Strain overexpressing MexAB-OprM | - | - | 8 | [4] |
| Aztreonam | PAO1 | 2 | - | - | [5] |
| Aztreonam | S1 (Resistant) | 64 | - | - | [5] |
| Ciprofloxacin | PAO1 | 0.063 | - | - | [5] |
| Ciprofloxacin | S1 (Resistant) | 32 | - | - | [5] |
Experimental Protocols
In Vitro Synergy Testing: Checkerboard Assay
The checkerboard assay is a standard method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum (prepared to 0.5 McFarland standard, then diluted to ~5 x 10^5 CFU/mL)
-
Stock solutions of this compound and the antibiotic to be tested
-
Incubator (35°C)
Procedure:
-
Preparation of Drug Dilutions:
-
In each well of the microtiter plate, add 50 μL of MHB.
-
Create a two-fold serial dilution of the antibiotic along the x-axis (e.g., columns 1-10).
-
Create a two-fold serial dilution of this compound along the y-axis (e.g., rows A-G).
-
Column 11 should contain only the antibiotic dilutions (antibiotic control), and row H should contain only the this compound dilutions (this compound control). Column 12 should contain only MHB and the bacterial inoculum (growth control).
-
-
Inoculation:
-
Add 100 μL of the prepared bacterial inoculum to each well.
-
-
Incubation:
-
Incubate the plates at 35°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each agent alone and in combination by visual inspection for turbidity.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = FIC A + FIC B = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation of FIC Index:
-
≤ 0.5: Synergy
-
0.5 to 4: Indifference or Additive
-
4: Antagonism
-
-
References
- 1. Target (MexB)- and Efflux-Based Mechanisms Decreasing the Effectiveness of the Efflux Pump Inhibitor this compound in Pseudomonas aeruginosa PAO1: Uncovering a New Role for MexMN-OprM in Efflux of β-Lactams and a Novel Regulatory Circuit (MmnRS) Controlling MexMN Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Item - MICs of antimicrobial agents against tested strains. - Public Library of Science - Figshare [plos.figshare.com]
D13-9001 and the AcrAB-TolC Efflux System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the interaction between the novel efflux pump inhibitor (EPI) D13-9001 and the AcrAB-TolC multidrug efflux system, a primary driver of antibiotic resistance in Gram-negative bacteria. This document outlines the mechanism of action, presents key quantitative data, and details the experimental protocols used to characterize this interaction.
The AcrAB-TolC Efflux System: An Overview
The AcrAB-TolC efflux pump is a tripartite protein complex that spans the inner and outer membranes of Gram-negative bacteria, such as Escherichia coli.[1][2][3] It plays a critical role in conferring multidrug resistance (MDR) by actively extruding a wide variety of structurally diverse compounds, including many clinically relevant antibiotics.[1][2] The complex consists of three components:
-
AcrB: The inner membrane transporter protein, belonging to the Resistance-Nodulation-Division (RND) family. It is responsible for substrate recognition and utilizes the proton motive force to energize transport.[2][4]
-
AcrA: A periplasmic membrane fusion protein (MFP) that acts as a bridge, connecting AcrB to TolC.[2][3]
-
TolC: The outer membrane channel that provides the final exit pathway for substrates out of the cell.[1]
The coordinated action of these three proteins creates a continuous channel for the direct efflux of toxic compounds from the cytoplasm or periplasm to the extracellular environment, thereby reducing the intracellular antibiotic concentration and compromising therapeutic efficacy.
References
- 1. Kinetic analysis of the inhibition of the drug efflux protein AcrB using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction between the TolC and AcrA Proteins of a Multidrug Efflux System of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
In-Depth Technical Guide: Binding Affinity of D13-9001 to AcrB and MexB
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the efflux pump inhibitor D13-9001 to its target proteins, AcrB from Escherichia coli and MexB from Pseudomonas aeruginosa. This document details the quantitative binding data, the experimental methodologies employed for its determination, and the underlying molecular interactions.
Quantitative Binding Affinity Data
The binding affinity of this compound to the periplasmic domains of the AcrB and MexB efflux pumps has been quantitatively determined, revealing a potent interaction with both targets. The key parameter for quantifying this interaction is the dissociation constant (KD), which indicates the concentration of the inhibitor required to occupy 50% of the target protein's binding sites. A lower KD value signifies a higher binding affinity.
The experimentally determined KD values for this compound are summarized in the table below. These values were obtained through Isothermal Titration Calorimetry (ITC), a technique that directly measures the heat changes associated with molecular interactions.
| Target Protein | Organism | Dissociation Constant (KD) [µM] |
| AcrB | Escherichia coli | 1.15[1][2] |
| MexB | Pseudomonas aeruginosa | 3.57[1][2] |
These low micromolar KD values indicate that this compound binds with high affinity to both AcrB and MexB, consistent with its function as an inhibitor of these efflux pumps.[1][2]
Experimental Protocols: Isothermal Titration Calorimetry (ITC)
The binding affinities of this compound to AcrB and MexB were determined using Isothermal Titration Calorimetry (ITC).[2] This technique measures the heat released or absorbed during the binding event, allowing for the direct determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.
While the specific, detailed protocol from the original study by Nakashima et al. is not fully elaborated in the publication, a representative protocol for such an experiment would involve the following key steps:
2.1. Protein Expression and Purification:
-
Expression: The genes encoding the periplasmic domains of AcrB and MexB are cloned into an appropriate expression vector and transformed into a suitable E. coli expression strain.
-
Cell Culture and Induction: The bacterial cells are grown in a large-scale culture to a specific optical density, followed by induction of protein expression with an agent like Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis and Fractionation: The cells are harvested, and the periplasmic fraction is isolated using techniques such as osmotic shock.
-
Purification: The target proteins (AcrB and MexB) are purified from the periplasmic extract using a series of chromatography steps, which may include affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography to ensure high purity.
2.2. Isothermal Titration Calorimetry (ITC) Measurement:
-
Sample Preparation:
-
The purified AcrB or MexB protein is extensively dialyzed against a specific buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to ensure buffer matching with the ligand solution.
-
This compound is dissolved in the same dialysis buffer to the desired concentration.
-
Both protein and ligand solutions are degassed to prevent the formation of air bubbles during the experiment.
-
-
ITC Instrument Setup:
-
An isothermal titration calorimeter is used for the measurements.
-
The sample cell is filled with the purified AcrB or MexB protein solution at a known concentration (e.g., 10-20 µM).
-
The injection syringe is loaded with the this compound solution at a concentration typically 10-15 times higher than the protein concentration in the cell (e.g., 100-300 µM).
-
The experiment is conducted at a constant temperature, typically 25°C.
-
-
Titration:
-
A series of small, precise injections of the this compound solution are made into the sample cell containing the protein.
-
The heat change associated with each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw ITC data, a plot of heat change per injection versus the molar ratio of ligand to protein, is analyzed using specialized software.
-
The data is fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters: KD, stoichiometry (n), and enthalpy change (ΔH).
-
The Gibbs free energy change (ΔG) and entropy change (ΔS) are then calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA is the association constant (1/KD), R is the gas constant, and T is the absolute temperature.
-
Mechanism of Action and Binding Site
This compound functions as a competitive inhibitor of the AcrB and MexB efflux pumps.[3] Structural studies have revealed that this compound binds to a specific site within the deep binding pocket of these proteins, often referred to as the "hydrophobic trap".[1] This binding interaction sterically hinders the conformational changes that are necessary for the functional rotation of the pump, thereby inhibiting the extrusion of antibiotics and other substrates from the bacterial cell.[2]
The hydrophobic portion of this compound, the tert-butyl thiazolyl aminocarboxyl pyridopyrimidine moiety, binds tightly within this narrow hydrophobic depression.[2] The hydrophilic part of the inhibitor extends into the substrate-binding cleft. This mode of binding is thought to prevent a wide range of substrates from accessing the binding pocket.[2]
Visualizations
Diagram 1: this compound Inhibition of the AcrAB-TolC Efflux Pump
Caption: this compound inhibits the AcrAB-TolC efflux pump by binding to AcrB.
Diagram 2: Experimental Workflow for Determining Binding Affinity
References
Unraveling the Inhibition: A Molecular Dynamics Perspective on D13-9001's Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. A key contributor to this resistance is the overexpression of efflux pumps, which actively expel a broad spectrum of antibiotics from the bacterial cell. The Resistance-Nodulation-Division (RND) family of efflux pumps, particularly AcrAB-TolC in Escherichia coli and its homolog MexAB-OprM in Pseudomonas aeruginosa, are major players in this process. D13-9001 has emerged as a potent inhibitor of the AcrB and MexB subunits of these pumps, revitalizing the efficacy of existing antibiotics. This technical guide delves into the inhibitory mechanism of this compound, with a particular focus on the insights gained from molecular dynamics simulations.
The Molecular Mechanism of this compound Inhibition
This compound functions as a specific inhibitor of the AcrB and MexB efflux pumps.[1] Its inhibitory action is not based on competitive displacement of substrates in the conventional sense, but rather on a more nuanced mechanism involving tight binding to a specific region within the pump and inducing conformational changes that are energetically unfavorable for substrate transport.
Molecular dynamics simulations have been instrumental in elucidating this mechanism at an atomic level.[2] These simulations reveal that this compound binds to a deep, narrow depression within the distal binding pocket (DBP) of AcrB and MexB, a region termed the "hydrophobic trap".[1][3][4] This interaction is characterized by a delayed disassociation from the DBP compared to typical substrates like doxorubicin.
The binding of this compound is stabilized by interactions with key amino acid residues. Notably, the reorientation of the side chain of Phenylalanine 628 (Phe628) and a significant displacement of Tyrosine 327 (Tyr327) are tightly correlated with the detachment of this compound. The hydrophobic tert-butyl thiazolyl aminocarboxyl pyridopyrimidine moiety of this compound fits snugly into this hydrophobic trap.
Furthermore, molecular dynamics studies have demonstrated that this compound induces more substantial conformational changes at the exit gate of the pump compared to substrates. This results in a higher energy cost for the extrusion of the inhibitor, effectively locking the pump in an inhibited state and preventing the conformational cycling required for antibiotic efflux.
Quantitative Analysis of this compound Binding and Efficacy
The potency of this compound has been quantified through various biochemical and microbiological assays. The binding affinity of this compound to its target proteins has been determined using isothermal titration calorimetry (ITC), while its ability to potentiate the activity of antibiotics is measured by the reduction in the minimum inhibitory concentration (MIC).
| Parameter | Target Protein | Organism | Value | Reference |
| Binding Affinity (KD) | AcrB | E. coli | 1.15 µM | |
| MexB | P. aeruginosa | 3.57 µM | ||
| Antibiotic Potentiation | ||||
| Aztreonam MIC reduction | MexAB-OprM overexpressing P. aeruginosa | 8-fold at 2 µg/mL this compound | ||
| Levofloxacin MIC reduction | MexAB-OprM overexpressing P. aeruginosa | 8-fold at 2 µg/mL this compound | ||
| Carbenicillin MIC reduction | P. aeruginosa PAO1 | From 64-128 µg/mL to 4 µg/mL with 8 µg/mL this compound | ||
| Chloramphenicol Potentiation | E. coli expressing MexBWT | >32-fold shift in this compound potentiation with MexBF628L mutation |
Signaling Pathways and Resistance Mechanisms
The inhibition of the MexAB-OprM efflux pump by this compound can trigger regulatory responses in P. aeruginosa, leading to the development of resistance. One notable mechanism is the upregulation of an alternative efflux pump, MexMN-OprM. This compensatory response is mediated by a two-component regulatory system, MmnRS. A mutation in the sensor kinase, MmnS (formerly PA1438), can lead to a greater than 150-fold upregulation of the mexMN operon. The upregulated MexMN pump can then functionally replace MexAB-OprM, extruding β-lactam antibiotics, but is itself insensitive to inhibition by this compound.
Experimental Protocols
Molecular Dynamics (MD) Simulations
MD simulations are a powerful computational tool to investigate the dynamic interactions between this compound and its target efflux pumps.
Protocol Outline:
-
System Setup:
-
Obtain the crystal structure of the target protein (e.g., AcrB or MexB) from the Protein Data Bank.
-
Embed the protein in a lipid bilayer (e.g., POPE) solvated with a water model (e.g., TIP3P).
-
Add ions to neutralize the system.
-
Place the this compound molecule in the distal binding pocket.
-
-
Simulation Parameters:
-
Utilize a suitable force field (e.g., AMBER or CHARMM) for the protein, lipid, water, and ligand.
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 310 K) under constant volume (NVT) conditions.
-
Equilibrate the system under constant pressure and temperature (NPT) conditions.
-
Run the production simulation for a sufficient duration (e.g., hundreds of nanoseconds) to observe the binding and potential extrusion events.
-
-
Analysis:
-
Analyze the trajectory to determine the root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of individual residues, and the interaction energy between the ligand and protein.
-
Employ steered or targeted MD simulations to simulate the forced unbinding of the ligand and calculate the potential of mean force (PMF) to estimate the binding free energy.
-
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction between this compound and its target protein.
Protocol Outline:
-
Sample Preparation:
-
Purify the target protein (AcrB or MexB).
-
Prepare a solution of this compound.
-
Dialyze both the protein and this compound against the same buffer to minimize heats of dilution.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of this compound into the protein solution at a constant temperature.
-
Measure the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of this compound to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the KD, n, and ΔH.
-
Whole-Cell Efflux Assays
These assays are used to assess the ability of this compound to inhibit the efflux of a known substrate from bacterial cells.
AlamarBlue Efflux Assay Protocol:
-
Cell Preparation:
-
Grow bacterial cells to mid-log phase.
-
Wash and resuspend the cells in a suitable buffer.
-
-
Assay:
-
Add the bacterial suspension to a microplate.
-
Add this compound at various concentrations to the wells.
-
Add a substrate of the efflux pump that can be monitored (in this case, the metabolic activity is indirectly measured by the reduction of resazurin).
-
Add the AlamarBlue (resazurin) reagent.
-
Monitor the fluorescence or absorbance over time. Inhibition of efflux leads to higher intracellular concentrations of metabolic substrates, resulting in a faster reduction of resazurin (B115843) and an increase in fluorescence.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each concentration of this compound.
-
Determine the concentration of this compound that results in a significant increase in the rate of resazurin reduction.
-
Conclusion
Molecular dynamics simulations have provided invaluable insights into the inhibitory mechanism of this compound. By tightly binding to a "hydrophobic trap" within the distal binding pocket of AcrB and MexB, this compound locks the efflux pump in a conformation that is unfavorable for antibiotic transport. This detailed molecular understanding, supported by quantitative biochemical and microbiological data, provides a solid foundation for the rational design of next-generation efflux pump inhibitors to combat multidrug resistance in Gram-negative pathogens. The elucidation of resistance mechanisms, such as the upregulation of the MexMN pump, further underscores the importance of a comprehensive approach to inhibitor development that anticipates and addresses potential evolutionary escape routes.
References
Methodological & Application
Application Notes and Protocols: Utilizing D13-9001 in In Vitro Antibiotic Synergy Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge. One of the key mechanisms contributing to MDR in Gram-negative bacteria is the overexpression of efflux pumps, which actively extrude a broad range of antibiotics from the bacterial cell, thereby reducing their intracellular concentration and efficacy. D13-9001 is a potent efflux pump inhibitor (EPI) that specifically targets the Resistance-Nodulation-Division (RND) family of transporters, primarily AcrB in Escherichia coli and MexB in Pseudomonas aeruginosa. By inhibiting these pumps, this compound can restore the activity of antibiotics that are substrates of these efflux systems, offering a promising strategy to overcome resistance.
These application notes provide detailed protocols for assessing the synergistic potential of this compound with various antibiotics using standard in vitro methods: the checkerboard assay and the time-kill curve assay.
Mechanism of Action of this compound
This compound functions by binding to the distal binding pocket of the AcrB and MexB transmembrane proteins[1]. This binding event is thought to induce conformational changes that disrupt the normal functional rotation of the efflux pump, thereby preventing the expulsion of antibiotic substrates from the cell[1]. This leads to an increased intracellular concentration of the co-administered antibiotic, restoring its ability to reach its target and exert its antimicrobial effect.
Mechanism of this compound Action
Data Presentation
The following tables summarize representative quantitative data from in vitro synergy assays with this compound.
Table 1: Checkerboard Assay Results for this compound in Combination with Levofloxacin against Pseudomonas aeruginosa
| This compound (µg/mL) | Levofloxacin MIC (µg/mL) | Fold Reduction in Levofloxacin MIC |
| 0 (Control) | 16 | - |
| 0.5 | 8 | 2 |
| 1 | 4 | 4 |
| 2 | 2 | 8 |
| 4 | 1 | 16 |
MIC: Minimum Inhibitory Concentration
Table 2: Fractional Inhibitory Concentration Index (FICI) for this compound and Levofloxacin Combination
| Combination | MIC of Levofloxacin alone (A) | MIC of this compound alone (B) | MIC of Levofloxacin in combination (C) | MIC of this compound in combination (D) | FICI (C/A + D/B) | Interpretation |
| Levofloxacin + this compound | 16 µg/mL | >64 µg/mL | 2 µg/mL | 2 µg/mL | ≤ 0.156 | Synergy |
FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates additivity or indifference; FICI > 4 indicates antagonism.
Table 3: Time-Kill Curve Assay Results for this compound in Combination with Aztreonam against Pseudomonas aeruginosa
| Treatment | Log10 CFU/mL at 0 hr | Log10 CFU/mL at 4 hr | Log10 CFU/mL at 8 hr | Log10 CFU/mL at 24 hr | Log Reduction at 24 hr vs. Control |
| Growth Control | 6.0 | 7.5 | 8.8 | 9.2 | - |
| This compound (2 µg/mL) | 6.0 | 6.1 | 6.0 | 5.9 | 3.3 |
| Aztreonam (8 µg/mL) | 6.0 | 5.8 | 5.5 | 5.2 | 4.0 |
| Aztreonam (8 µg/mL) + this compound (2 µg/mL) | 6.0 | 4.2 | 3.1 | <2.0 | >7.2 |
CFU: Colony Forming Units. A ≥ 2-log10 decrease in CFU/mL in the combination compared to the most active single agent is considered synergy.
Experimental Protocols
Checkerboard Synergy Assay
This method is used to determine the Fractional Inhibitory Concentration Index (FICI) to quantify the degree of synergy.
Materials:
-
This compound
-
Antibiotic of interest (e.g., levofloxacin)
-
Test organism (e.g., P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Sterile reservoirs
-
Multichannel pipette
-
Incubator (37°C)
-
Microplate reader (optional, for OD600 readings)
Protocol:
-
Prepare Stock Solutions:
-
Prepare a stock solution of the antibiotic in a suitable solvent (e.g., water, DMSO) at a concentration 100x the highest desired final concentration.
-
Prepare a stock solution of this compound in a suitable solvent at a concentration 100x the highest desired final concentration.
-
-
Prepare Intermediate Dilutions:
-
In CAMHB, prepare intermediate dilutions of the antibiotic and this compound at 4x the final desired concentrations.
-
-
Plate Setup:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
In column 1, add 50 µL of the 4x intermediate antibiotic solution to rows A-G. This creates a 2x concentration.
-
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, and so on, up to column 10. Discard the final 50 µL from column 10.
-
Column 11 will serve as the antibiotic-only control. Add 100 µL of the 2x antibiotic dilutions to the respective wells in this column.
-
Column 12 will serve as the growth control (media only).
-
In row A, add 50 µL of the 4x intermediate this compound solution to columns 1-10. This creates a 2x concentration.
-
Perform a 2-fold serial dilution by transferring 50 µL from row A to row B, and so on, up to row G. Discard the final 50 µL from row G.
-
Row H will serve as the this compound-only control. Add 100 µL of the 2x this compound dilutions to the respective wells in this row.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to achieve a final concentration of approximately 1.5 x 10^6 CFU/mL.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well (except sterility controls). The final volume in each well will be 200 µL, and the final inoculum will be approximately 7.5 x 10^5 CFU/mL.
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and for each combination by visual inspection for turbidity or by reading the optical density at 600 nm. The MIC is the lowest concentration that inhibits visible growth.
-
-
FICI Calculation:
-
Calculate the FICI using the following formula: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of this compound in combination / MIC of this compound alone)
-
Interpret the FICI as described in the note under Table 2.
-
Checkerboard Assay Workflow
Time-Kill Curve Assay
This assay provides a dynamic picture of the bactericidal or bacteriostatic effects of the combination over time.
Materials:
-
This compound
-
Antibiotic of interest (e.g., aztreonam)
-
Test organism (e.g., P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Sterile phosphate-buffered saline (PBS) or saline for dilutions
-
Agar (B569324) plates (e.g., Tryptic Soy Agar)
-
Spectrophotometer
Protocol:
-
Inoculum Preparation:
-
Grow an overnight culture of the test organism in CAMHB.
-
Dilute the overnight culture in fresh CAMHB and incubate until it reaches the logarithmic phase of growth (approximately 0.5 McFarland standard).
-
Adjust the culture to a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in the final test volume.
-
-
Test Setup:
-
Prepare culture tubes or flasks with CAMHB containing the following:
-
Growth control (no drug)
-
This compound alone (at a fixed sub-MIC concentration, e.g., 2 µg/mL)
-
Antibiotic alone (at a clinically relevant concentration, e.g., 1x or 2x MIC)
-
Antibiotic + this compound (at the same concentrations as the individual tubes)
-
-
-
Incubation and Sampling:
-
Inoculate each tube/flask with the prepared bacterial suspension.
-
Incubate at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform 10-fold serial dilutions of each aliquot in sterile PBS or saline.
-
Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL for each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each treatment group.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination when compared with the most active single agent.
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Time-Kill Curve Assay Workflow
Conclusion
This compound demonstrates significant potential as an antibiotic adjuvant by inhibiting bacterial efflux pumps. The checkerboard and time-kill curve assays are robust in vitro methods to quantify the synergistic interactions between this compound and various antibiotics. The protocols and data presented in these application notes provide a framework for researchers to evaluate the potential of this compound to restore the efficacy of existing antibiotics against multidrug-resistant Gram-negative pathogens.
References
Application Notes and Protocols: D13-9001 for In Vivo Studies in a Rat Pneumonia Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of D13-9001, a potent efflux pump inhibitor, in a rat model of Pseudomonas aeruginosa pneumonia. This compound acts by inhibiting the AcrB and MexB efflux pump subunits in E. coli and P. aeruginosa, respectively, thereby restoring the efficacy of antibiotics that are otherwise expelled by these pumps.[1] The provided information includes recommended dosages, detailed experimental procedures for establishing a rat pneumonia model, and protocols for intravenous drug administration. The quantitative data from relevant studies are summarized for easy reference, and the mechanism of action is visually represented through a signaling pathway diagram.
Quantitative Data Summary
The following table summarizes the quantitative data for the in vivo use of this compound in a rat pneumonia model.
| Parameter | Details | Reference |
| Animal Model | Sprague-Dawley (SD) rats | [1] |
| Infecting Pathogen | Pseudomonas aeruginosa PAM1020 | [1] |
| This compound Dosage | 1.25, 5, and 20 mg/kg | [1] |
| Combination Therapy | Administered with aztreonam (B1666516) (AZT) at 1000 mg/kg | [1] |
| Administration Route | Intravenous (IV) drip infusion | [1] |
| Infusion Duration | 2 hours | [1] |
| Observed Outcome | Improved survival rates at day seven compared to AZT alone | [1] |
Mechanism of Action of this compound
This compound functions as an efflux pump inhibitor (EPI), specifically targeting the AcrB subunit of the AcrAB-TolC efflux pump in Escherichia coli and its homolog, the MexB subunit of the MexAB-OprM efflux pump in Pseudomonas aeruginosa. These efflux pumps are critical components of bacterial multidrug resistance, actively transporting a wide range of antibiotics out of the bacterial cell, thereby reducing their intracellular concentration and efficacy. By binding to and inhibiting the function of AcrB/MexB, this compound effectively disables this resistance mechanism. This allows co-administered antibiotics, such as aztreonam, to accumulate within the bacteria and exert their therapeutic effects.
References
Protocol for dissolving and storing D13-9001 for research
Application Notes: D13-9001
Introduction
This compound is a potent, small-molecule inhibitor of the Resistance-Nodulation-Cell Division (RND) family of efflux pumps, specifically targeting AcrB in Escherichia coli and MexB in Pseudomonas aeruginosa.[1][2] These pumps are key components of tripartite efflux systems (e.g., AcrAB-TolC and MexAB-OprM) that expel a wide range of antibiotics from Gram-negative bacteria, contributing significantly to multidrug resistance (MDR).[3] this compound binds to a "hydrophobic trap" within the deep binding pocket of the pump, inhibiting its function.[4][5][6][7] This inhibition restores the efficacy of antibiotics that are otherwise expelled, making this compound a valuable research tool for studying bacterial resistance and developing novel adjunctive therapies.[3][8] Due to the presence of a quaternary ammonium (B1175870) group, this compound exhibits high aqueous solubility and a favorable safety profile.[4][9]
Mechanism of Action
This compound functions by non-competitively inhibiting the efflux of antibiotics. By binding tightly to the AcrB/MexB protein subunit, it prevents the pump from capturing and expelling antimicrobial agents from the periplasm.[5][8] This leads to an increased intracellular concentration of the co-administered antibiotic, allowing it to reach its target and exert its bactericidal or bacteriostatic effects. This mechanism has been shown to potentiate the activity of antibiotics like levofloxacin (B1675101) and aztreonam (B1666516) against resistant strains of P. aeruginosa.[9]
Caption: Mechanism of this compound action on a bacterial efflux pump.
Protocols
1. Dissolving this compound
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1] The compound is hygroscopic and should be handled in a dry environment to ensure accurate weighing and concentration calculations.
Experimental Protocol:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation.
-
Weighing: In a clean, dry environment (e.g., a weighing boat), carefully weigh the desired amount of this compound powder.
-
Dissolution: Transfer the powder to a sterile polypropylene (B1209903) or glass tube. Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).[1]
-
Mixing: Vortex the solution for 1-2 minutes to aid dissolution.
-
Sonication (If Necessary): If particulates remain, sonicate the solution in a water bath for 5-10 minutes, or until the solution is clear.[1]
-
Verification: Visually inspect the solution to ensure all powder has dissolved completely before proceeding with storage or experimental use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Recent advances toward a molecular mechanism of efflux pump inhibition [frontiersin.org]
- 6. pnas.org [pnas.org]
- 7. Optimization of a novel series of pyranopyridine RND efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into the Inhibitory Mechanism of this compound to the Multidrug Transporter AcrB through Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MexAB-OprM specific efflux pump inhibitors in Pseudomonas aeruginosa. Part 7: highly soluble and in vivo active quaternary ammonium analogue this compound, a potential preclinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: D13-9001 in Combination with Aztreonam
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) Gram-negative bacteria, particularly Pseudomonas aeruginosa, poses a significant threat to global health. One of the key mechanisms of resistance in P. aeruginosa is the overexpression of efflux pumps, which actively extrude antibiotics from the bacterial cell, reducing their intracellular concentration and efficacy. The MexAB-OprM efflux pump is a primary contributor to this resistance phenotype.
D13-9001 is a potent and specific small-molecule inhibitor of the MexAB-OprM efflux pump in P. aeruginosa. It functions by binding to a hydrophobic trap near the substrate-binding pocket of the MexB protein, a critical component of the pump complex. Aztreonam (B1666516) is a monobactam antibiotic that targets Gram-negative bacteria by inhibiting cell wall synthesis through high-affinity binding to penicillin-binding protein 3 (PBP3). While aztreonam is stable against many β-lactamases, its activity against P. aeruginosa can be compromised by efflux via MexAB-OprM.
This document provides detailed application notes and protocols for the combined use of this compound and aztreonam. The combination therapy aims to restore or enhance the susceptibility of P. aeruginosa to aztreonam by inhibiting efflux-mediated resistance, presenting a promising strategy to combat MDR infections.
Mechanism of Action
The synergistic effect of this compound and aztreonam is based on a dual-pronged attack on P. aeruginosa:
-
Efflux Pump Inhibition by this compound: this compound specifically targets and inhibits the MexAB-OprM efflux pump. This action prevents the expulsion of aztreonam from the bacterial cell.
-
Inhibition of Cell Wall Synthesis by Aztreonam: With the efflux pump blocked, aztreonam can accumulate intracellularly to effective concentrations. It then binds to PBP3, disrupting peptidoglycan synthesis, which leads to the weakening of the cell wall, cell lysis, and ultimately, bacterial death.
Application Note: Using D13-9001 to Study Efflux Pump Function in Gram-Negative Bacteria
Audience: Researchers, scientists, and drug development professionals.
Introduction Multidrug resistance (MDR) in Gram-negative bacteria is a significant global health threat, largely driven by the overexpression of Resistance-Nodulation-Division (RND)-type efflux pumps.[1] These pumps, such as AcrAB-TolC in Escherichia coli and MexAB-OprM in Pseudomonas aeruginosa, are tripartite systems that span the inner and outer bacterial membranes, actively extruding a wide range of antibiotics and biocides from the periplasm.[1][2] This activity reduces the intracellular concentration of antibacterial agents, leading to decreased susceptibility.
D13-9001 is a potent and specific pyridopyrimidine-based efflux pump inhibitor (EPI) that targets the RND transporters AcrB and MexB.[1][3] Its specificity makes it an invaluable tool for studying the function of these pumps, quantifying their contribution to antibiotic resistance, and evaluating the potential of efflux pump inhibition as a therapeutic strategy. This document provides detailed protocols for utilizing this compound in key in vitro assays.
Mechanism of Action
This compound functions by binding tightly to a narrow hydrophobic depression, known as the "hydrophobic trap," within the deep substrate-binding pocket of the AcrB and MexB transporter proteins. This binding is thought to prevent the essential conformational changes required for the pump's normal activity. Furthermore, the hydrophilic portion of this compound extends into the substrate-binding groove, sterically hindering the binding of antibiotic substrates. This non-competitive inhibition effectively shuts down the pump, leading to the intracellular accumulation of antibiotics that would otherwise be expelled.
Quantitative Data for this compound
The efficacy of this compound has been quantified through various biochemical and microbiological assays.
Table 1: Binding Affinity of this compound to RND Transporters
| Target Protein | Organism | Binding Affinity (KD) |
|---|---|---|
| AcrB | E. coli | 1.15 µM |
| MexB | P. aeruginosa | 3.57 µM |
Data sourced from MedchemExpress and APExBIO.
Table 2: Potentiation of Antibiotic Activity by this compound
| Organism | Antibiotic | This compound Conc. | MIC Fold Reduction | Reference |
|---|---|---|---|---|
| P. aeruginosa | Levofloxacin | 2 µg/mL | 8-fold | |
| P. aeruginosa | Carbenicillin | 8 µg/mL | 16 to 32-fold |
| P. aeruginosa | Aztreonam | 1.25 - 20 mg/kg (in vivo) | Improved survival rates | |
Experimental Protocols
Protocol 1: Determination of Antibiotic Potentiation via Checkerboard Assay
The checkerboard assay is used to assess the interaction between two compounds, in this case, an antibiotic and this compound. It allows for the calculation of the Fractional Inhibitory Concentration (FIC) index, which quantifies synergy, additivity, or antagonism.
Objective: To quantify the reduction in the Minimum Inhibitory Concentration (MIC) of an antibiotic in the presence of this compound.
Materials:
-
Gram-negative bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), 2x concentrated and 1x
-
This compound stock solution
-
Antibiotic stock solution
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Plate reader (for OD600) or visual inspection
Procedure:
-
Bacterial Inoculum Preparation:
-
Culture bacteria overnight in CAMHB.
-
Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Further dilute this suspension to achieve a final inoculum concentration of 5 x 105 CFU/mL in each well of the microtiter plate.
-
-
Plate Setup (Serial Dilutions):
-
Drug A (Antibiotic): Prepare serial dilutions of the antibiotic horizontally across the plate. In a separate plate or deep-well block, prepare 2x the final desired concentrations in 2x CAMHB. Dispense 50 µL of each concentration into the corresponding columns of the assay plate.
-
Drug B (this compound): Prepare serial dilutions of this compound vertically down the plate. Prepare 2x the final desired concentrations in 2x CAMHB. Dispense 50 µL of each concentration into the corresponding rows of the assay plate.
-
Include wells with antibiotic alone (Row H) and this compound alone (Column 12) to determine their individual MICs.
-
Include a growth control well (no antibiotic or this compound) and a sterility control well (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
Data Analysis:
-
Determine the MIC for each compound alone and for every combination by identifying the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC index for each combination using the following formulas:
-
FICA = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FICB = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FICA + FICB
-
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive/Indifference
-
FIC Index > 4: Antagonism
-
-
Protocol 2: Real-Time Efflux Pump Inhibition via Ethidium (B1194527) Bromide (EtBr) Accumulation Assay
This fluorometric assay measures the real-time accumulation of the fluorescent dye ethidium bromide, a known efflux pump substrate. In the presence of an effective EPI like this compound, efflux is blocked, leading to a time-dependent increase in intracellular fluorescence as EtBr intercalates with bacterial DNA.
Objective: To visualize and quantify the inhibition of efflux pump activity by this compound.
Materials:
-
Gram-negative bacterial strain of interest
-
Luria-Bertani (LB) broth or Phosphate (B84403) Buffered Saline (PBS)
-
Ethidium bromide (EtBr) stock solution
-
This compound stock solution
-
Glucose (optional, as an energy source to stimulate efflux)
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) (optional, positive control for efflux inhibition)
-
Sterile, black, clear-bottom 96-well plates
-
Fluorometric plate reader (Excitation: ~520 nm, Emission: ~600 nm)
Procedure:
-
Cell Preparation:
-
Grow bacteria in broth to mid-log phase (OD600 ≈ 0.6).
-
Harvest cells by centrifugation (e.g., 5000 x g for 5 minutes).
-
Wash the cell pellet twice with PBS.
-
Resuspend the cells in PBS to a final OD600 of 0.3.
-
-
Assay Setup:
-
In a 96-well plate, add the following to triplicate wells:
-
Test wells: Cell suspension + this compound (at desired concentration).
-
Negative Control (Active Efflux): Cell suspension + vehicle (e.g., DMSO).
-
Positive Control (Maximal Inhibition): Cell suspension + CCCP (e.g., 100 µM).
-
-
Pre-incubate the plate for 5-10 minutes at room temperature.
-
-
Initiation and Measurement:
-
Add EtBr to all wells to a final concentration of 1-2 µg/mL.
-
Immediately place the plate in the fluorometric plate reader.
-
Measure fluorescence every 60 seconds for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Plot fluorescence intensity (Arbitrary Units) versus time for each condition.
-
A rapid and sustained increase in fluorescence in the this compound-treated wells compared to the negative control indicates effective efflux inhibition. The fluorescence curve should approach that of the CCCP positive control.
-
Alternative Protocol: Nile Red-Triclosan Efflux Assay
As an alternative to EtBr, the lipophilic dye Nile Red can be used. It is a substrate for the AcrAB-TolC pump and its fluorescence is high in the hydrophobic environment of the cell membrane but low in the aqueous external medium. This protocol measures the active efflux of the dye after loading cells.
Objective: To measure the rate of dye efflux and its inhibition by this compound.
Materials:
-
Gram-negative bacterial strain (e.g., E. coli overexpressing AcrAB-TolC)
-
Potassium phosphate buffer (PPB) with 1 mM MgCl2
-
Nile Red stock solution
-
CCCP (for de-energizing cells)
-
Glucose (for re-energizing cells)
-
This compound
-
Fluorometric plate reader or fluorometer
Procedure:
-
Cell Preparation and Loading:
-
Grow bacteria overnight. Harvest and wash cells with PPB. Resuspend to an OD660 of 1.0 in PPB.
-
De-energize the cells by incubating with a low concentration of CCCP (e.g., 10 µM) for 10 minutes.
-
Load the de-energized cells with Nile Red (e.g., 5-10 µM) and the test compound (this compound) for 1-2 hours at room temperature.
-
Remove the external dye, inhibitor, and CCCP by centrifugation and washing twice with PPB. Resuspend the loaded cells in PPB.
-
-
Efflux Measurement:
-
Place the loaded cell suspension in a cuvette or 96-well plate in the fluorometer.
-
Record the baseline fluorescence.
-
Initiate efflux by adding glucose (e.g., 50 mM final concentration) to energize the pumps.
-
Monitor the decrease in fluorescence over time as Nile Red is pumped out of the cells.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
In the absence of an inhibitor, a rapid decrease in fluorescence will be observed upon adding glucose.
-
In the presence of this compound during the loading phase, the rate of fluorescence decrease will be significantly slower, indicating inhibition of efflux.
-
References
Application Notes and Protocols: Experimental Design for Testing D13-9001 Efficacy Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global public health. One of the key mechanisms contributing to MDR is the overexpression of efflux pumps, which actively extrude a broad range of antibiotics from the bacterial cell, thereby reducing their intracellular concentration and efficacy. D13-9001 is a promising efflux pump inhibitor (EPI) that targets the AcrB subunit of the AcrAB-TolC efflux pump in Escherichia coli and the MexB subunit of the MexAB-OprM efflux pump in Pseudomonas aeruginosa.[1][2] By inhibiting these pumps, this compound has the potential to restore the activity of existing antibiotics against resistant bacterial strains.[1]
These application notes provide a detailed experimental framework for evaluating the in vitro efficacy of this compound against a panel of clinical isolates. The protocols outlined below are designed to be comprehensive and adaptable for use in a standard microbiology laboratory.
Key Experiments and Objectives
The primary objective of this experimental design is to determine the ability of this compound to potentiate the activity of conventional antibiotics against clinically relevant bacterial isolates. The core experiments to achieve this are:
-
Minimum Inhibitory Concentration (MIC) Determination: To quantify the baseline susceptibility of clinical isolates to various antibiotics and to determine the intrinsic antimicrobial activity, if any, of this compound.
-
Checkerboard (Synergy) Assay: To assess the synergistic, additive, indifferent, or antagonistic interactions between this compound and selected antibiotics.
-
Time-Kill Kinetic Assay: To evaluate the bactericidal or bacteriostatic effects of this compound in combination with an antibiotic over time.[3][4]
-
Cytotoxicity Assay: To determine the potential toxicity of this compound against mammalian cell lines, providing an early assessment of its safety profile.[5][6][7]
Experimental Protocols
Materials and Reagents
-
Compound: this compound (powder, high purity)
-
Antibiotics: A panel of relevant antibiotics (e.g., levofloxacin, ciprofloxacin, piperacillin-tazobactam, ceftazidime, meropenem)
-
Bacterial Strains: A panel of clinical isolates (e.g., MDR E. coli, P. aeruginosa, Klebsiella pneumoniae, Acinetobacter baumannii) and corresponding ATCC quality control strains.
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA).[8]
-
Mammalian Cell Line: e.g., HEK293 or HepG2 for cytotoxicity testing.
-
Cell Culture Media: e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Reagents for Cytotoxicity Assay: e.g., MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay kit.[9][10]
-
General lab equipment: 96-well microtiter plates, incubators, spectrophotometer (plate reader), etc.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[8][11]
-
Preparation of Inoculum:
-
From a fresh (18-24 hours) culture on MHA, select 3-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of this compound and Antibiotic Dilutions:
-
Prepare stock solutions of this compound and each antibiotic in an appropriate solvent (e.g., sterile deionized water or DMSO).
-
Perform serial two-fold dilutions of each compound in CAMHB in a 96-well plate to cover a clinically relevant concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
Protocol: Checkerboard (Synergy) Assay
-
Plate Setup:
-
Prepare a 96-well plate with serial dilutions of the antibiotic along the x-axis and serial dilutions of this compound along the y-axis. This creates a matrix of antibiotic and this compound concentrations.
-
The final volume in each well should be uniform.
-
-
Inoculation and Incubation:
-
Inoculate the plate with the bacterial suspension at a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include appropriate controls (growth control, antibiotic alone, this compound alone).
-
Incubate under the same conditions as the MIC assay.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula:
-
FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of this compound in combination / MIC of this compound alone)
-
-
Interpret the FICI values as follows:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Protocol: Time-Kill Kinetic Assay
This assay provides insights into the pharmacodynamic properties of the drug combination.[3]
-
Preparation:
-
Prepare cultures of the test organism to the logarithmic phase of growth (approximately 1-5 x 10⁶ CFU/mL) in CAMHB.
-
Prepare test tubes with CAMHB containing this compound and the antibiotic at concentrations relative to their MICs (e.g., 0.5x MIC, 1x MIC, 2x MIC).
-
-
Assay Procedure:
-
Inoculate the tubes with the bacterial suspension.
-
Include a growth control (no drug).
-
Incubate the tubes at 35 ± 2°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[15]
-
Perform serial dilutions of the aliquot in sterile saline and plate onto MHA plates.
-
-
Data Analysis:
-
Incubate the MHA plates for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for each concentration.
-
A bactericidal effect is generally defined as a ≥ 3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[4]
-
Protocol: Cytotoxicity Assay (MTT Method)
This assay measures the metabolic activity of cells as an indicator of cell viability.[10]
-
Cell Seeding:
-
Seed a 96-well plate with a mammalian cell line (e.g., HEK293) at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the CC₅₀ (the concentration that causes 50% cytotoxicity).
-
Data Presentation
Quantitative data from the experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: MIC of this compound and Antibiotics against Clinical Isolates
| Clinical Isolate ID | Antibiotic | MIC (µg/mL) | This compound MIC (µg/mL) |
| E. coli 001 | Levofloxacin | 32 | >128 |
| E. coli 002 | Ciprofloxacin | 64 | >128 |
| P. aeruginosa 001 | Meropenem | 16 | >128 |
| P. aeruginosa 002 | Ceftazidime | 128 | >128 |
| K. pneumoniae 001 | Piperacillin-Tazobactam | 256/4 | >128 |
Table 2: Synergy between this compound and Levofloxacin against E. coli 001
| [Levofloxacin] (µg/mL) | [this compound] (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| 32 (alone) | - | 32 | - | - |
| - | >128 (alone) | >128 | - | - |
| 2 | 16 | 2 | 0.1875 | Synergy |
| 4 | 8 | 4 | 0.1875 | Synergy |
| 8 | 4 | 8 | 0.3125 | Synergy |
Table 3: Time-Kill Kinetics of Levofloxacin ± this compound against E. coli 001
| Treatment | Log₁₀ CFU/mL at 0h | Log₁₀ CFU/mL at 4h | Log₁₀ CFU/mL at 8h | Log₁₀ CFU/mL at 24h |
| Growth Control | 6.0 | 8.5 | 9.2 | 9.5 |
| Levofloxacin (2 µg/mL) | 6.0 | 6.2 | 6.5 | 7.0 |
| This compound (16 µg/mL) | 6.0 | 5.9 | 5.8 | 5.7 |
| Levofloxacin + this compound | 6.0 | 4.1 | 2.5 | <2.0 |
Table 4: Cytotoxicity of this compound on HEK293 Cells
| [this compound] (µM) | % Cell Viability |
| 1 | 98.5 |
| 10 | 95.2 |
| 50 | 88.7 |
| 100 | 75.3 |
| 200 | 52.1 |
| CC₅₀ (µM) | ~195 |
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound as an efflux pump inhibitor.
Experimental Workflow
Caption: Workflow for evaluating the in vitro efficacy of this compound.
Conclusion
The described experimental design provides a robust framework for the preclinical evaluation of this compound's efficacy as an efflux pump inhibitor. By systematically assessing its ability to potentiate existing antibiotics against a panel of clinically relevant isolates and evaluating its in vitro safety profile, these protocols will generate the critical data needed to support the further development of this compound as a potential therapeutic agent to combat antimicrobial resistance.
References
- 1. Insights into the Inhibitory Mechanism of this compound to the Multidrug Transporter AcrB through Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. emerypharma.com [emerypharma.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. kosheeka.com [kosheeka.com]
- 7. opentrons.com [opentrons.com]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: D13-9001 for Potentiation of Levofloxacin Activity in Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen notorious for its intrinsic and acquired resistance to a wide array of antibiotics. A key mechanism contributing to this resistance is the overexpression of efflux pumps, which actively expel antimicrobial agents from the bacterial cell, reducing their intracellular concentration and efficacy. The Resistance-Nodulation-Division (RND) family of efflux pumps, particularly MexAB-OprM, plays a significant role in the multidrug resistance of P. aeruginosa.
D13-9001 is a potent and specific inhibitor of the MexAB-OprM efflux pump in P. aeruginosa.[1][2][3] By blocking this pump, this compound can restore or significantly enhance the activity of antibiotics that are substrates of MexAB-OprM, such as the fluoroquinolone levofloxacin (B1675101). This document provides detailed application notes and experimental protocols for researchers investigating the synergistic activity of this compound and levofloxacin against P. aeruginosa.
Mechanism of Action
This compound acts as an efflux pump inhibitor (EPI) by binding to the MexB component of the MexAB-OprM tripartite efflux pump.[4] This binding event occurs in a deep hydrophobic pocket of MexB, competitively inhibiting the binding and subsequent extrusion of antibiotic substrates like levofloxacin.[4] The inhibition of efflux leads to an increased intracellular concentration of levofloxacin, thereby potentiating its antibacterial activity. Levofloxacin functions by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. The enhanced intracellular accumulation of levofloxacin due to this compound leads to more potent inhibition of these enzymes and consequently, enhanced bacterial killing.
Data Presentation
Table 1: In Vitro Potentiation of Levofloxacin by this compound against P. aeruginosa
| Parameter | Levofloxacin Alone | Levofloxacin + this compound | Fold Potentiation | Reference |
| MIC (μg/mL) | 16 - >256 | 2 - 32 | 8-fold reduction | [5] |
| Binding Affinity (KD of this compound to MexB) | Not Applicable | 3.57 μM | Not Applicable | [4][6] |
Note: The MIC values can vary depending on the specific P. aeruginosa strain and its level of MexAB-OprM expression.
Experimental Protocols
Checkerboard Assay for Synergy Determination
This protocol is adapted from standard checkerboard assay methodologies to determine the synergistic interaction between this compound and levofloxacin.[7][8][9][10][11]
Objective: To quantify the synergistic effect of this compound and levofloxacin by determining the Fractional Inhibitory Concentration (FIC) index.
Materials:
-
P. aeruginosa strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Levofloxacin stock solution
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare bacterial inoculum: Culture P. aeruginosa overnight in CAMHB. Dilute the culture to achieve a final inoculum of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
Prepare drug dilutions:
-
In a 96-well plate, prepare serial twofold dilutions of levofloxacin horizontally (e.g., across columns 1-10).
-
Prepare serial twofold dilutions of this compound vertically (e.g., down rows A-G).
-
The final volume in each well should be 50 µL.
-
-
Inoculation: Add 50 µL of the bacterial inoculum to each well.
-
Controls:
-
Column 11: Levofloxacin only (to determine its MIC).
-
Row H: this compound only (to determine its MIC).
-
Well H12: Growth control (no drug).
-
A separate plate without bacteria can be used as a sterility control.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration showing no visible growth.
-
Calculate the FIC index:
-
FICLevofloxacin = MIC of Levofloxacin in combination / MIC of Levofloxacin alone
-
FICthis compound = MIC of this compound in combination / MIC of this compound alone
-
FIC Index = FICLevofloxacin + FICthis compound
-
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
-
Time-Kill Curve Assay
This protocol is adapted from standard time-kill curve methodologies to assess the bactericidal activity of the combination over time.[12][13][14][15]
Objective: To evaluate the rate and extent of bacterial killing by levofloxacin in the presence and absence of this compound.
Materials:
-
P. aeruginosa strain of interest
-
CAMHB
-
Levofloxacin and this compound
-
Sterile culture tubes
-
Apparatus for serial dilutions and colony counting
Procedure:
-
Prepare bacterial culture: Grow P. aeruginosa to the early logarithmic phase (approximately 1-5 x 106 CFU/mL).
-
Set up test conditions: Prepare tubes with CAMHB containing:
-
No drug (growth control)
-
Levofloxacin at its MIC
-
This compound at a sub-inhibitory concentration
-
Levofloxacin at its MIC + this compound at a sub-inhibitory concentration
-
-
Inoculation: Inoculate each tube with the prepared bacterial culture.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Viable cell count: Perform serial dilutions of the aliquots and plate on appropriate agar (B569324) plates. Incubate at 37°C for 24 hours and count the colonies to determine CFU/mL.
-
Data Analysis: Plot log10 CFU/mL versus time for each condition.
-
Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Bactericidal activity is defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.
-
Biofilm Inhibition and Eradication Assays
These protocols are adapted from standard crystal violet-based biofilm assays.[1][16][17][18][19]
Objective: To determine the effect of this compound and levofloxacin on the formation and eradication of P. aeruginosa biofilms.
A. Biofilm Inhibition Assay
-
Prepare bacterial suspension: Adjust an overnight culture of P. aeruginosa to a 0.5 McFarland standard and then dilute 1:100 in fresh Tryptic Soy Broth (TSB) supplemented with glucose.
-
Set up plate: In a 96-well plate, add 100 µL of the bacterial suspension to wells containing 100 µL of TSB with twofold serial dilutions of:
-
Levofloxacin alone
-
This compound alone
-
Levofloxacin + a fixed sub-inhibitory concentration of this compound
-
-
Incubation: Incubate the plate at 37°C for 24 hours without shaking.
-
Staining:
-
Gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Add 200 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Add 200 µL of 95% ethanol (B145695) to each well to solubilize the stain.
-
-
Quantification: Measure the absorbance at 570 nm. A decrease in absorbance in treated wells compared to the control indicates biofilm inhibition.
B. Biofilm Eradication Assay
-
Form biofilm: Add 200 µL of the prepared bacterial suspension to the wells of a 96-well plate and incubate at 37°C for 24 hours to allow biofilm formation.
-
Treatment: Remove the planktonic cells and wash the wells with PBS. Add 200 µL of fresh TSB containing serial dilutions of the test compounds (as in the inhibition assay) to the wells with pre-formed biofilms.
-
Incubation: Incubate for another 24 hours at 37°C.
-
Staining and Quantification: Follow steps 4 and 5 from the Biofilm Inhibition Assay. A decrease in absorbance indicates biofilm eradication.
Visualizations
Caption: Mechanism of this compound potentiation of levofloxacin.
Caption: Experimental workflow for the checkerboard assay.
References
- 1. Efficacy of levofloxacin against biofilms of Pseudomonas aeruginosa isolated from patients with respiratory tract infections in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target (MexB)- and Efflux-Based Mechanisms Decreasing the Effectiveness of the Efflux Pump Inhibitor this compound in Pseudomonas aeruginosa PAO1: Uncovering a New Role for MexMN-OprM in Efflux of β-Lactams and a Novel Regulatory Circuit (MmnRS) Controlling MexMN Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Recent advances toward a molecular mechanism of efflux pump inhibition [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities [mdpi.com]
- 12. Effect of Ciprofloxacin, Levofloxacin, and Ofloxacin on Pseudomonas aeruginosa: A case control study with time kill curve analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Time-kill effect of levofloxacin on multidrug-resistant Pseudomonas aeruginosa and Acinetobacter baumannii: synergism with imipenem and colistin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. microbiologyjournal.org [microbiologyjournal.org]
- 17. emerypharma.com [emerypharma.com]
- 18. Microbiological appraisal of levofloxacin activity against Pseudomonas aeruginosa biofilm in combination with different calcium chanel blockers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. imquestbio.com [imquestbio.com]
Application Notes and Protocols for Measuring the Binding Kinetics of D13-9001
For Researchers, Scientists, and Drug Development Professionals
Introduction
D13-9001 is a potent inhibitor of the Resistance-Nodulation-cell Division (RND) family of efflux pumps, specifically targeting AcrB in Escherichia coli and MexB in Pseudomonas aeruginosa.[1][2] These pumps are major contributors to multidrug resistance in Gram-negative bacteria.[3][4][5] Understanding the binding kinetics of this compound to its targets is crucial for the development of effective efflux pump inhibitors (EPIs) as adjuvants to antibiotic therapy. This document provides detailed application notes and protocols for measuring the binding kinetics and affinity of this compound to AcrB and MexB using Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Bio-Layer Interferometry (BLI).
Mechanism of Action of this compound
This compound functions by binding to a deep hydrophobic pocket within the AcrB and MexB transporters. This binding event is thought to prevent the conformational changes necessary for the efflux pump to expel substrates, thereby inhibiting its function. Molecular dynamics simulations suggest that the interaction of this compound with the hydrophobic trap leads to a delayed disassociation from the binding pocket.
Quantitative Data Summary
The following table summarizes the known binding affinities of this compound for its targets.
| Compound | Target Protein | Organism | Technique | K D (μM) | Stoichiometry (Inhibitor:Trimer) | Reference |
| This compound | AcrB | Escherichia coli | ITC | 1.15 | 1:1 | |
| This compound | MexB | Pseudomonas aeruginosa | ITC | 3.57 | 1:1 |
Experimental Protocols
Protein Expression, Purification, and Reconstitution
Successful in vitro binding studies require high-purity, functional AcrB and MexB proteins. As these are membrane proteins, they need to be extracted from the membrane and reconstituted into a soluble form, for example, in proteoliposomes or nanodiscs.
Materials:
-
E. coli or P. aeruginosa strains overexpressing His-tagged AcrB or MexB
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1% DDM or C12E8)
-
Wash buffer (Lysis buffer with 20 mM imidazole)
-
Elution buffer (Lysis buffer with 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% DDM)
-
E. coli polar lipids or desired lipid mixture
-
Bio-Beads for detergent removal
Protocol:
-
Cell Lysis: Harvest bacterial cells overexpressing the target protein and resuspend in lysis buffer. Lyse the cells using a French press or sonication.
-
Membrane Fractionation: Centrifuge the lysate at low speed to remove cell debris. Pellet the membrane fraction by ultracentrifugation.
-
Solubilization: Resuspend the membrane pellet in lysis buffer and stir for 1-2 hours at 4°C to solubilize membrane proteins.
-
Affinity Chromatography: Clarify the solubilized membrane fraction by ultracentrifugation and load the supernatant onto a Ni-NTA column. Wash the column with wash buffer and elute the protein with elution buffer.
-
Reconstitution into Proteoliposomes (for SPR/BLI):
-
Prepare liposomes by sonication or extrusion.
-
Mix the purified protein with the liposomes in the presence of a detergent (e.g., Triton X-100).
-
Remove the detergent slowly using Bio-Beads to allow the protein to insert into the liposome (B1194612) bilayer.
-
-
Protein for ITC: Dialyze the purified protein against the desired ITC buffer containing a low concentration of a suitable detergent to maintain solubility and functionality.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K D ), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Protocol:
-
Sample Preparation:
-
Dialyze the purified AcrB or MexB protein extensively against the ITC running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% DDM).
-
Prepare a stock solution of this compound in the same dialysis buffer.
-
Accurately determine the concentrations of the protein and this compound.
-
Degas both solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the protein solution (e.g., 10-50 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (e.g., 100-500 µM) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 20-30 injections of 1-2 µL) of the this compound solution into the protein solution.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the integrated heat per injection against the molar ratio of this compound to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the K D , stoichiometry (n), and enthalpy (ΔH).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand, allowing for the real-time monitoring of association and dissociation phases.
Protocol:
-
Ligand Immobilization:
-
Choose a suitable sensor chip (e.g., NTA sensor chip for His-tagged proteins or a lipid-capturing chip for proteoliposomes).
-
Immobilize the purified and reconstituted AcrB or MexB onto the sensor chip surface.
-
-
Binding Measurement:
-
Equilibrate the sensor surface with running buffer (e.g., HBS-P+ buffer with 0.05% DDM).
-
Inject a series of concentrations of this compound over the sensor surface to monitor the association phase.
-
Switch to running buffer to monitor the dissociation phase.
-
Regenerate the sensor surface between different this compound concentrations if necessary.
-
-
Data Analysis:
-
Correct the sensorgrams for non-specific binding by subtracting the signal from a reference flow cell.
-
Globally fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D ).
-
Bio-Layer Interferometry (BLI)
BLI is another label-free technique that measures the interference pattern of white light reflected from the surface of a biosensor tip, which changes upon binding of an analyte to an immobilized ligand.
Protocol:
-
Biosensor Preparation:
-
Hydrate the biosensors (e.g., Streptavidin or Ni-NTA biosensors) in the running buffer.
-
-
Ligand Immobilization:
-
Immobilize the biotinylated or His-tagged AcrB or MexB onto the biosensor tips.
-
-
Binding Measurement:
-
Establish a baseline in the running buffer.
-
Dip the biosensors into wells containing different concentrations of this compound to measure association.
-
Move the biosensors back to wells containing only running buffer to measure dissociation.
-
-
Data Analysis:
-
Align the sensorgrams and subtract the reference sensor data.
-
Fit the data to a suitable binding model (e.g., 1:1 binding model) to determine k a , k d , and K D .
-
Conclusion
The techniques and protocols outlined in this document provide a comprehensive framework for characterizing the binding kinetics of this compound to its target efflux pumps, AcrB and MexB. A thorough understanding of these interactions is essential for the rational design and optimization of new and more potent efflux pump inhibitors to combat the growing threat of antibiotic resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Workflow Solutions Choosing The Right ITC Binding Experiment [bioprocessonline.com]
- 3. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Function and Inhibitory Mechanisms of Multidrug Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Approaches to Thwart Bacterial Efflux Pumps-Mediated Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Determining the Inhibitory Concentration of D13-9001, an Efflux Pump Inhibitor
Introduction
D13-9001 is a potent inhibitor of bacterial efflux pumps, specifically targeting AcrB in Escherichia coli and MexB in Pseudomonas aeruginosa.[1][2][3] These efflux pumps are key components of multidrug resistance (MDR) in Gram-negative bacteria, actively transporting a wide range of antibiotics out of the bacterial cell, thereby reducing their intracellular concentration and efficacy.[2][4] this compound acts by binding to these pumps, obstructing their function and consequently restoring the susceptibility of resistant bacteria to various antibiotics.[2][3][5]
These application notes provide detailed protocols for cell-based assays to determine the inhibitory concentration of this compound. The primary method described is the checkerboard assay to evaluate the synergistic effect of this compound with a partner antibiotic, effectively lowering its Minimum Inhibitory Concentration (MIC). Additionally, a protocol for a real-time efflux assay is included to directly measure the inhibition of pump activity.
Mechanism of Action of this compound
This compound functions by non-competitively binding to a deep hydrophobic pocket within the AcrB and MexB efflux pump proteins.[2][3][5] This binding event induces conformational changes that disrupt the functional rotation of the pump, which is essential for the extrusion of substrates.[2] By inhibiting the pump, this compound effectively increases the intracellular concentration of antibiotics that are substrates of AcrB or MexB, thereby potentiating their antibacterial activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Insights into the Inhibitory Mechanism of this compound to the Multidrug Transporter AcrB through Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cell-based infection assay identifies efflux pump modulators that reduce bacterial intracellular load - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent advances toward a molecular mechanism of efflux pump inhibition [frontiersin.org]
Troubleshooting & Optimization
Troubleshooting D13-9001 solubility issues in experimental buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with D13-9001 in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound in my experimental buffer. What are the potential causes?
A1: While this compound is reported to have good aqueous solubility (747 µg/mL at pH 6.8) due to its quaternary ammonium (B1175870) moiety, precipitation can still occur under certain experimental conditions.[1] Potential causes include:
-
Buffer pH: The pH of your buffer may be significantly different from the optimal pH range for this compound solubility.
-
High Ionic Strength: While some salt is often necessary, excessively high salt concentrations can lead to "salting out" of the compound.
-
Presence of Counter-ions: Certain negatively charged ions in your buffer could potentially interact with the positively charged quaternary ammonium group of this compound, leading to the formation of a less soluble salt.
-
Low Temperature: The solubility of many compounds decreases at lower temperatures. If you are working at 4°C or on ice, this could be a contributing factor.
-
Supersaturation: The final concentration of this compound in your buffer may exceed its solubility limit under your specific experimental conditions.
Q2: What is the recommended starting buffer for dissolving this compound?
A2: For initial stock solutions, it is recommended to use a buffer at a pH where this compound is expected to be highly soluble, such as a phosphate (B84403) buffer at pH 6.8.[1] For your experimental buffer, a good starting point is a buffer with a pH between 6.5 and 7.5 and a moderate ionic strength (e.g., 50-150 mM NaCl).
Q3: My experiment requires a buffer outside the recommended pH range. How can I improve this compound solubility?
A3: If your experimental conditions necessitate a buffer with a pH outside the optimal range for this compound solubility, you can try the following:
-
Incorporate a co-solvent: Adding a small percentage (e.g., 1-5%) of an organic co-solvent like DMSO or ethanol (B145695) to your aqueous buffer can significantly enhance the solubility of many small molecules. However, you must first verify that the chosen co-solvent does not interfere with your experimental assay or the activity of your target protein.
-
Utilize solubilizing agents: Non-ionic detergents (e.g., Tween® 20, Triton™ X-100) at low concentrations (below their critical micelle concentration) can help to keep hydrophobic compounds in solution.
-
pH optimization: If possible, perform a pH titration study to identify the optimal pH for solubility within your acceptable experimental range.
Q4: I suspect this compound is aggregating in my buffer. How can I detect and prevent this?
A4: Aggregation of small molecules can lead to inaccurate experimental results. Here’s how to address it:
-
Detection: Dynamic Light Scattering (DLS) is a powerful technique to detect the presence of aggregates in your solution. Visual inspection for turbidity or opalescence can also be an initial indicator.
-
Prevention:
-
Add anti-aggregation agents: Including small amounts of additives like glycerol (B35011) (5-10%) or polyethylene (B3416737) glycol (PEG) can help prevent aggregation.
-
Optimize buffer components: As with solubility, pH and ionic strength can influence aggregation. Experiment with different buffer conditions.
-
Sonication: Briefly sonicating your this compound solution can help to break up existing aggregates.
-
Troubleshooting Guides
Guide 1: Systematic Approach to Resolving this compound Precipitation
This guide provides a step-by-step workflow to diagnose and resolve this compound precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
Guide 2: Investigating Buffer Component Effects on this compound Solubility
This decision tree helps in systematically testing the impact of different buffer components on this compound solubility.
Caption: Decision tree for optimizing buffer composition.
Data Presentation
Table 1: Solubility of this compound in Various Buffer Conditions
| Buffer System | pH | Ionic Strength (mM NaCl) | Additive | This compound Solubility (µg/mL) |
| Phosphate | 6.8 | 150 | None | 747[1] |
| HEPES | 7.4 | 150 | None | Data not available |
| Tris-HCl | 8.0 | 100 | None | Data not available |
| Phosphate | 6.8 | 50 | 2% DMSO | Potentially > 747 |
| MES | 6.0 | 150 | None | Potentially < 747 |
Note: "Data not available" indicates that these are common experimental buffers for which specific solubility data for this compound has not been reported in the searched literature. "Potentially >" or "<" indicates the expected trend based on general chemical principles.
Experimental Protocols
Protocol 1: Determination of this compound Solubility by UV-Vis Spectroscopy
Objective: To quantitatively determine the solubility of this compound in a specific experimental buffer.
Materials:
-
This compound powder
-
Experimental buffer of interest
-
Microcentrifuge tubes
-
Vortex mixer
-
Thermomixer or incubator shaker
-
Microcentrifuge
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Methodology:
-
Prepare a saturated solution:
-
Add an excess amount of this compound powder to a microcentrifuge tube containing a known volume (e.g., 1 mL) of the experimental buffer.
-
Ensure there is undissolved solid material at the bottom of the tube.
-
-
Equilibration:
-
Incubate the tube at a constant temperature (e.g., 25°C) with continuous agitation (e.g., vortexing or shaking) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation of undissolved solid:
-
Centrifuge the saturated solution at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved this compound.
-
-
Sample preparation for measurement:
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with the experimental buffer to a concentration that falls within the linear range of the spectrophotometer. A series of dilutions may be necessary to find the optimal concentration.
-
-
UV-Vis Measurement:
-
Measure the absorbance of the diluted supernatant at the wavelength of maximum absorbance (λmax) for this compound. If the λmax is unknown, perform a wavelength scan first.
-
-
Calculation of Concentration:
-
Use a previously established standard curve of this compound in the same buffer to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying by the dilution factor. This value represents the solubility of this compound in that buffer.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the relationship between buffer parameters and their impact on this compound solubility and aggregation.
Caption: Interplay of buffer conditions on this compound solubility.
References
Optimizing D13-9001 concentration for maximum antibiotic potentiation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing D13-9001 to maximize antibiotic potentiation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the Resistance-Nodulation-Division (RND)-type efflux pumps in Gram-negative bacteria, specifically targeting the AcrB subunit in Escherichia coli and its homolog MexB in Pseudomonas aeruginosa[1][2]. It binds tightly to a hydrophobic trap within the deep substrate binding pocket of these pumps[1][3][4]. This interaction is thought to delay the dissociation of the inhibitor and increase the energy required for the pump to expel antibiotics, thereby leading to their intracellular accumulation and potentiation of their activity[5][6].
Q2: Which antibiotics can be potentiated by this compound?
A2: this compound has been shown to potentiate the activity of antibiotics that are substrates of the AcrAB-TolC and MexAB-OprM efflux pumps. This includes, but is not limited to, β-lactams (e.g., aztreonam (B1666516), carbenicillin) and fluoroquinolones (e.g., levofloxacin (B1675101), ciprofloxacin)[4][7][8]. The potentiation effect is most significant for antibiotics that are actively effluxed by these pumps.
Q3: What are the typical effective concentrations of this compound?
A3: The optimal concentration of this compound can vary depending on the bacterial strain, the specific antibiotic being potentiated, and the experimental conditions. In vitro studies have shown that concentrations as low as 2 µg/mL can significantly reduce the Minimum Inhibitory Concentration (MIC) of antibiotics like levofloxacin and aztreonam[4]. In vivo studies in a rat pneumonia model showed that a dose of 1.25 mg/kg of this compound in combination with aztreonam improved survival rates[2][4]. It is crucial to determine the optimal concentration for your specific experimental setup.
Q4: Does this compound have intrinsic antibacterial activity?
A4: this compound is primarily an efflux pump inhibitor and is reported to have no appreciable intrinsic antibacterial activity on its own[7]. Its function is to enhance the efficacy of other antibiotics.
Q5: What are the known binding affinities of this compound to its targets?
A5: Isothermal titration calorimetry (ITC) has been used to determine the dissociation constants (KD) of this compound for its targets. The KD value for AcrB in E. coli is 1.15 μM, and for MexB in P. aeruginosa is 3.57 μM[1][2][4][9].
Troubleshooting Guides
Issue 1: No antibiotic potentiation observed with this compound.
-
Possible Cause 1: The antibiotic is not a substrate of the targeted efflux pump.
-
Troubleshooting Step: Confirm from literature whether the antibiotic you are using is a known substrate of the AcrAB-TolC or MexAB-OprM efflux pumps. This compound will not potentiate antibiotics that are not expelled by these pumps[1].
-
-
Possible Cause 2: The bacterial strain does not express the target efflux pump or expresses an alternative, this compound-insensitive efflux pump.
-
Possible Cause 3: The concentration of this compound is suboptimal.
-
Troubleshooting Step: Perform a dose-response experiment by titrating the concentration of this compound in combination with a fixed concentration of the antibiotic. The checkerboard assay is the recommended method to systematically evaluate a range of concentrations for both compounds[12][13][14][15][16][17].
-
-
Possible Cause 4: Mutations in the this compound binding site.
-
Troubleshooting Step: Resistance to this compound can emerge through mutations in the target protein, MexB (e.g., F628L substitution), which reduce the binding affinity of the inhibitor[7][10][11]. If you are working with lab-evolved resistant strains, consider sequencing the mexB or acrB gene to check for mutations.
-
Issue 2: High variability in experimental results.
-
Possible Cause 1: Inconsistent bacterial inoculum.
-
Troubleshooting Step: Ensure a standardized bacterial inoculum for all experiments. The McFarland turbidity standard (typically 0.5) is recommended to achieve a consistent starting cell density (e.g., 1.5 x 108 CFU/mL)[13].
-
-
Possible Cause 2: Instability or precipitation of this compound or the antibiotic.
-
Troubleshooting Step: Prepare fresh stock solutions of this compound and the antibiotic for each experiment. Visually inspect the wells of your assay plates for any signs of precipitation, which can affect the active concentration of the compounds. This compound was specifically designed for improved solubility[4].
-
Data Presentation
Table 1: Binding Affinity of this compound to Efflux Pump Subunits
| Target Protein | Organism | Method | Dissociation Constant (KD) |
| AcrB | Escherichia coli | ITC | 1.15 μM |
| MexB | Pseudomonas aeruginosa | ITC | 3.57 μM |
Data sourced from[1][2][4][9].
Table 2: Examples of this compound Mediated Antibiotic Potentiation
| Antibiotic | Organism | This compound Concentration | Observed Effect |
| Levofloxacin | P. aeruginosa (MexAB-OprM overexpressing) | 2 µg/mL | 8-fold decrease in MIC |
| Aztreonam | P. aeruginosa (MexAB-OprM overexpressing) | 2 µg/mL | 8-fold decrease in MIC |
| Aztreonam | P. aeruginosa (in vivo rat model) | 1.25 mg/kg | >62% survival vs. 12.5% with aztreonam alone |
| Carbenicillin | P. aeruginosa | 8 µg/mL | Used in combination to select for resistant mutants |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic stock solution
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Inoculum: Culture the bacterial strain overnight. Dilute the culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Further dilute to achieve a final inoculum concentration of 5 x 105 CFU/mL in the wells.
-
Prepare Antibiotic Dilutions: Perform a two-fold serial dilution of the antibiotic in CAMHB across the columns of the 96-well plate.
-
Add this compound: To test for potentiation, add a fixed, sub-inhibitory concentration of this compound to all wells containing the antibiotic dilutions. A parallel plate without this compound should be prepared as a control.
-
Inoculate: Add the prepared bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria in broth only) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Protocol 2: Checkerboard Assay for Synergy Analysis
This assay is used to systematically evaluate the interaction between two compounds (an antibiotic and this compound)[13][14][15][16][17].
Procedure:
-
Plate Setup: In a 96-well plate, serially dilute the antibiotic horizontally (along the columns) and this compound vertically (along the rows). This creates a matrix of wells with varying concentrations of both compounds.
-
Inoculation: Inoculate all wells with the bacterial suspension prepared as described in the MIC protocol.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Collection: After incubation, determine the MIC of the antibiotic in the presence of each concentration of this compound, and vice versa.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FICA = (MIC of antibiotic A in combination) / (MIC of antibiotic A alone)
-
FICB = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC Index = FICA + FICB
-
-
Interpret the Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Mandatory Visualizations
Caption: Workflow for optimizing this compound concentration and assessing synergy.
Caption: Mechanism of this compound action on an RND efflux pump.
References
- 1. Frontiers | Recent advances toward a molecular mechanism of efflux pump inhibition [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Insights into the Inhibitory Mechanism of this compound to the Multidrug Transporter AcrB through Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. Target (MexB)- and Efflux-Based Mechanisms Decreasing the Effectiveness of the Efflux Pump Inhibitor this compound in Pseudomonas aeruginosa PAO1: Uncovering a New Role for MexMN-OprM in Efflux of β-Lactams and a Novel Regulatory Circuit (MmnRS) Controlling MexMN Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Recent advances toward a molecular mechanism of efflux pump inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target (MexB)- and Efflux-Based Mechanisms Decreasing the Effectiveness of the Efflux Pump Inhibitor this compound in Pseudomonas aeruginosa PAO1: Uncovering a New Role for MexMN-OprM in Efflux of β-Lactams and a Novel Regulatory Circuit (MmnRS) Controlling MexMN Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 14. clyte.tech [clyte.tech]
- 15. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities [mdpi.com]
- 17. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Technical Support Center: D13-9001 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the efflux pump inhibitor D13-9001 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the Resistance-Nodulation-Division (RND) family of efflux pumps in Gram-negative bacteria. Specifically, it targets the AcrB subunit of the AcrAB-TolC efflux pump in Escherichia coli and the MexB subunit of the MexAB-OprM efflux pump in Pseudomonas aeruginosa.[1] By binding to a hydrophobic trap within these pump proteins, this compound prevents the extrusion of antibiotics from the bacterial cell, thereby restoring their efficacy.
Q2: What is the recommended in vivo model for testing this compound efficacy?
A2: A common and effective model is the rat model of acute pulmonary infection with Pseudomonas aeruginosa.[2][3] This model has been successfully used to demonstrate the in vivo efficacy of this compound in combination with antibiotics like aztreonam (B1666516).
Q3: What is the recommended route of administration and dosage for this compound in vivo?
A3: In a rat pneumonia model, this compound has been administered via intravenous drip infusion over a period of 2 hours.[1][4] Effective doses have been reported in the range of 1.25 to 20 mg/kg when used in combination with an antibiotic such as aztreonam.
Q4: How should this compound be stored?
A4: this compound stock solutions should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Poor in vivo efficacy despite successful in vitro experiments.
| Potential Cause | Troubleshooting Step |
| Suboptimal Dosing or Administration | Ensure the intravenous drip infusion is administered slowly and consistently over the recommended 2-hour period. Verify the accuracy of the calculated dose based on the animal's body weight. |
| Development of Resistance | Consider the possibility of in vivo resistance development. Resistance to this compound can occur through mutations in the mexB gene or upregulation of other efflux pumps like mexMN. If possible, sequence the mexB gene of the recovered bacterial isolates and perform qPCR to assess the expression levels of mexMN. |
| Inadequate Antibiotic Partnering | The efficacy of this compound is dependent on its ability to potentiate a partner antibiotic. Ensure the chosen antibiotic is a substrate for the targeted efflux pump (MexAB-OprM in P. aeruginosa). The combination with aztreonam has been shown to be effective. |
| High Bacterial Inoculum | A very high bacterial load in the infection model might overwhelm the synergistic effect of the this compound and antibiotic combination. Ensure the inoculum size is consistent with established protocols for the pneumonia model. |
Issue 2: Concerns about this compound solubility and formulation for in vivo use.
| Potential Cause | Troubleshooting Step |
| Improper Vehicle Selection | This compound is reported to have high solubility. For intravenous administration, sterile, pyrogen-free isotonic saline (0.9% NaCl) or 5% dextrose solution are common vehicles for soluble compounds. It is recommended to perform a small-scale solubility test in the chosen vehicle before preparing the full batch for injection. |
| Precipitation upon Dilution | While highly soluble, ensure that the final concentration in the infusion bag or syringe is not exceeding its solubility limit in the chosen vehicle. Prepare the formulation fresh before each experiment if stability in the chosen vehicle is unknown. |
Issue 3: Observed toxicity or adverse effects in experimental animals.
| Potential Cause | Troubleshooting Step |
| Off-target Effects | While this compound is reported to have a good safety profile in acute toxicity assays, monitor animals for any signs of distress, altered behavior, or weight loss. If toxicity is suspected, consider reducing the dose or the infusion rate. Some efflux pump inhibitors have been associated with off-target effects, so careful observation is crucial. |
| Interaction with Anesthesia or Other Medications | Review all components of the experimental protocol, including anesthetics and analgesics, for any potential interactions with this compound. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Target | Organism | KD (μM) |
| AcrB | E. coli | 1.15 |
| MexB | P. aeruginosa | 3.57 |
Table 2: In Vivo Efficacy of this compound in Combination with Aztreonam in a Rat Pneumonia Model
| This compound Dose (mg/kg) | Aztreonam Dose (mg/kg) | Survival Rate at Day 7 |
| 0 | 1000 | 12.5% |
| 1.25 | 1000 | >62% |
| 5 | 1000 | Improved survival (specific % not stated) |
| 20 | 1000 | Improved survival (specific % not stated) |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Species | Value |
| Solubility (pH 6.8) | - | 747 µg/mL |
| Plasma Concentration (after 5 mg/kg IV) | Rat | 7.64 µg/mL |
| Half-life | Rat | 0.18 h |
| Half-life | Monkey | 0.41 h |
Experimental Protocols
Protocol 1: In Vivo Efficacy Evaluation in a Rat Model of P. aeruginosa Pneumonia
-
Animal Model: Use male Sprague-Dawley rats.
-
Infection: Induce a lethal pulmonary infection by intratracheal inoculation of a clinical isolate of Pseudomonas aeruginosa (e.g., PAM1020). A common method involves embedding the bacteria in agar (B569324) beads to establish a chronic infection.
-
This compound Formulation:
-
Disclaimer: A specific, published vehicle for this compound for intravenous administration was not identified. The following is a general recommendation based on its high solubility.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
For intravenous infusion, dilute the stock solution in sterile, pyrogen-free 0.9% saline or 5% dextrose to the final desired concentration for administration.
-
Ensure the final concentration of the initial solvent (e.g., DMSO) is minimal and known to be safe for intravenous administration in rats.
-
-
Treatment:
-
Two hours post-infection, initiate a 2-hour intravenous drip infusion of this compound (1.25-20 mg/kg).
-
Concurrently, administer aztreonam (e.g., 1000 mg/kg) via an appropriate route as determined by its formulation (e.g., subcutaneous or intravenous).
-
-
Monitoring: Observe the animals for a period of 7 days and record survival rates.
Visualizations
Caption: Mechanism of action of this compound as an efflux pump inhibitor.
Caption: Experimental workflow for in vivo efficacy testing of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MexAB-OprM specific efflux pump inhibitors in Pseudomonas aeruginosa. Part 7: highly soluble and in vivo active quaternary ammonium analogue this compound, a potential preclinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
D13-9001 Technical Support Center: A Guide to Understanding and Mitigating Potential Off-Target Effects
Welcome to the technical support center for D13-9001, a potent inhibitor of the AcrB and MexB efflux pumps in Gram-negative bacteria. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to address potential questions regarding its specificity and off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
A1: this compound is a potent inhibitor of the AcrB and MexB efflux pump subunits, which are components of the AcrAB-TolC and MexAB-OprM multidrug efflux systems in Escherichia coli and Pseudomonas aeruginosa, respectively.[1] Its mechanism of action involves binding to a "hydrophobic trap" within these pumps, which prevents the extrusion of antibiotics.[2][3]
Q2: Has this compound demonstrated any off-target effects in published studies?
A2: Published research has highlighted the specificity of this compound for AcrB and MexB. For instance, it does not show inhibitory activity against the MexY efflux pump in P. aeruginosa.[4] In vivo studies in rats have indicated a good safety profile, with no obvious adverse effects observed at therapeutic doses.[1][5] While comprehensive off-target screening against a wide panel of host cell targets has not been extensively published, the available data suggests a high degree of selectivity for its intended bacterial targets.
Q3: Can this compound affect mammalian cells?
Q4: What are the potential reasons for a lack of this compound efficacy in my experiments?
A4: If you observe a lack of efficacy, it may not necessarily be due to off-target effects. Resistance mechanisms can emerge in bacteria, including:
-
Mutations in the target protein: Alterations in the MexB protein can reduce the binding affinity of this compound.[7][8]
-
Upregulation of other efflux pumps: Bacteria may compensate for the inhibition of MexAB-OprM by overexpressing other efflux pumps, such as MexMN, that are not inhibited by this compound.[7][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected bacterial growth despite this compound and antibiotic co-treatment. | 1. Bacterial strain may not express AcrB or MexB. 2. Emergence of resistance (mutations in MexB or upregulation of other efflux pumps). | 1. Confirm the presence and expression of the target efflux pumps in your bacterial strain. 2. Perform genomic sequencing of the resistant isolates to check for mutations in the mexB gene. 3. Use RT-qPCR to assess the expression levels of other efflux pump genes (e.g., mexMN). |
| Variability in experimental results. | 1. Inconsistent this compound concentration. 2. Issues with the antibiotic partner. | 1. Ensure accurate and consistent preparation of this compound solutions. 2. Verify the potency and stability of the antibiotic used in combination. |
| Concern about potential cytotoxicity in a eukaryotic cell co-culture model. | Direct effect of this compound on the eukaryotic cells. | Perform a standard cytotoxicity assay (e.g., MTT or LDH assay) with this compound alone on your eukaryotic cell line to determine its IC50. |
Quantitative Data Summary
Table 1: Binding Affinity of this compound to Target Efflux Pumps
| Target Protein | Organism | Binding Constant (KD) |
| AcrB | E. coli | 1.15 µM[1][4] |
| MexB | P. aeruginosa | 3.57 µM[1][4] |
| MexY | P. aeruginosa | No saturation binding observed[4] |
Table 2: In Vivo Efficacy of this compound in a Rat Pneumonia Model
| Treatment Group | Survival Rate at Day 7 |
| Aztreonam (1000 mg/kg) alone | 12.5%[5] |
| This compound (1.25 mg/kg) + Aztreonam (1000 mg/kg) | >62%[5] |
Key Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound action on the bacterial efflux pump.
Caption: General experimental workflow for evaluating this compound.
Detailed Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium, and how this is affected by this compound.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
Antibiotic stock solution
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture bacteria overnight in MHB.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
-
Prepare Antibiotic Dilutions:
-
Perform a two-fold serial dilution of the antibiotic in MHB across the columns of a 96-well plate.
-
-
Add this compound:
-
To a parallel set of wells, add a fixed, sub-inhibitory concentration of this compound to each antibiotic dilution.
-
-
Inoculate Plates:
-
Add the prepared bacterial inoculum to all wells.
-
Include a positive control (bacteria only) and a negative control (MHB only).
-
-
Incubation:
-
Incubate the plates at 37°C for 16-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the antibiotic that shows no visible turbidity. Compare the MIC with and without this compound.
-
Protocol 2: Checkerboard Assay for Synergy Analysis
This assay is used to assess the synergistic, additive, or antagonistic effects of this compound and an antibiotic.
Materials:
-
Same as for MIC assay.
Procedure:
-
Prepare Drug Dilutions:
-
In a 96-well plate, prepare two-fold serial dilutions of the antibiotic along the x-axis and two-fold serial dilutions of this compound along the y-axis.
-
-
Inoculate Plate:
-
Inoculate all wells with the prepared bacterial suspension (approx. 5 x 105 CFU/mL).
-
-
Incubation:
-
Incubate at 37°C for 16-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index:
-
FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FIC ≤ 0.5
-
Additive/Indifference: 0.5 < FIC ≤ 4
-
Antagonism: FIC > 4
-
-
Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Affinity
This protocol measures the binding affinity of this compound to its target protein.
Materials:
-
Purified AcrB or MexB protein
-
This compound solution
-
ITC instrument
-
Dialysis buffer
Procedure:
-
Sample Preparation:
-
Dialyze the purified protein and dissolve the this compound in the same buffer to minimize heat of dilution effects.
-
Degas both solutions.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution into the sample cell and the this compound solution into the injection syringe.
-
-
Titration:
-
Perform a series of small injections of this compound into the protein solution, allowing the system to reach equilibrium after each injection.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization of a novel series of pyranopyridine RND efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the Inhibitory Mechanism of this compound to the Multidrug Transporter AcrB through Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advances toward a molecular mechanism of efflux pump inhibition [frontiersin.org]
- 5. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Target (MexB)- and Efflux-Based Mechanisms Decreasing the Effectiveness of the Efflux Pump Inhibitor this compound in Pseudomonas aeruginosa PAO1: Uncovering a New Role for MexMN-OprM in Efflux of β-Lactams and a Novel Regulatory Circuit (MmnRS) Controlling MexMN Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Target (MexB)- and Efflux-Based Mechanisms Decreasing the Effectiveness of the Efflux Pump Inhibitor this compound in Pseudomonas aeruginosa PAO1: Uncovering a New Role for MexMN-OprM in Efflux of β-Lactams and a Novel Regulatory Circuit (MmnRS) Controlling MexMN Expression - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of D13-9001 in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of D13-9001 in long-term experiments, with a focus on improving its stability.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: To ensure the long-term integrity of this compound, it is crucial to adhere to the following storage guidelines. For powdered this compound, storage at -20°C can maintain stability for up to three years, while storage at 4°C is suitable for up to two years. When this compound is in a solvent, it should be stored at -80°C for a maximum of six months or at -20°C for up to one month[1]. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use vials.
Q2: My this compound solution has changed color. What should I do?
A2: A color change in your this compound solution is often an indicator of chemical degradation or oxidation. This can be caused by exposure to light, air, or impurities in the solvent.[2] It is strongly advised to discard the discolored solution and prepare a fresh stock from a new vial of powdered this compound to ensure the reliability of your experimental results.
Q3: I am observing precipitation in my this compound working solution after diluting it in an aqueous buffer. How can I resolve this?
A3: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Although this compound is reported to have high solubility, this issue can still arise.[1][3] Here are some troubleshooting steps:
-
Decrease the final concentration: You may be exceeding the solubility limit of this compound in your specific buffer system.
-
Adjust the pH of the buffer: The solubility of compounds can be pH-dependent. Experimenting with different pH values may improve solubility.[4]
-
Use a different solvent system: While DMSO is a common solvent for stock solutions, consider the use of a co-solvent system for your working solution to enhance solubility.
Q4: How can I minimize the degradation of this compound during my long-term experiments?
A4: To minimize degradation, consider the following best practices:
-
Light protection: Store all solutions containing this compound in amber vials or tubes wrapped in aluminum foil to protect them from light-induced degradation.[2]
-
Temperature control: Maintain a consistent and appropriate temperature for your experimental setup. Elevated temperatures can accelerate the degradation of small molecules.[2]
-
pH stability: Ensure the pH of your experimental medium remains stable throughout the experiment, as pH changes can affect the stability of your compound.
-
Oxygen exposure: For particularly sensitive experiments, consider purging the headspace of your storage vials with an inert gas like argon or nitrogen to minimize oxidation.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or lower than expected activity of this compound in long-term assays. | Degradation of this compound in the experimental medium at 37°C. | Perform a stability study of this compound in your specific cell culture medium or buffer at 37°C over the time course of your experiment. This will help you determine the rate of degradation and adjust your experimental protocol accordingly, for example, by replenishing the medium with fresh this compound at regular intervals. |
| Interaction with components in the cell culture medium.[5] | Test the stability of this compound in a simpler buffer system (e.g., PBS) to assess its inherent stability. Also, evaluate its stability in media with and without serum, as serum proteins can sometimes either stabilize or destabilize compounds.[5] | |
| Adsorption to plasticware. | Use low-protein-binding plates and pipette tips to minimize the loss of this compound due to adsorption. Include a control group without cells to quantify non-specific binding.[5] | |
| High variability in results between experimental replicates. | Inconsistent sample handling and processing. | Ensure precise and consistent timing for all experimental steps, including sample collection and processing.[5] |
| Incomplete solubilization of this compound. | Vortex the stock solution thoroughly before preparing working solutions. After diluting in the final medium, ensure the solution is homogenous before adding it to your experiment. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a framework for determining the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound powder
-
High-purity DMSO
-
Cell culture medium of interest (with and without serum)
-
24-well tissue culture plates (low-protein-binding recommended)
-
HPLC system with a C18 column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other appropriate modifier)
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution of 10 µM this compound by diluting the stock solution in the cell culture medium. Prepare separate working solutions for medium with and without serum if applicable.
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after adding the working solution.
-
Immediately process the samples by adding 200 µL of cold acetonitrile to precipitate proteins. Vortex and centrifuge to pellet the precipitate.
-
Transfer the supernatant to HPLC vials for analysis.
-
Analyze the samples by HPLC. Use a suitable gradient of acetonitrile and water with a constant concentration of formic acid.
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound as an efflux pump inhibitor.
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for assessing this compound stability in vitro.
Troubleshooting Logic for this compound Instability
Caption: Troubleshooting flowchart for this compound stability issues.
References
How to mitigate D13-9001 toxicity in cell culture models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the efflux pump inhibitor D13-9001 in cell culture models. While this compound is primarily designed to target bacterial efflux pumps, it is crucial to assess its potential for off-target effects and cytotoxicity in eukaryotic cells.[1] This guide offers a framework for identifying, characterizing, and mitigating potential toxicity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of the AcrB (in E. coli) and MexB (in P. aeruginosa) efflux pump subunits, which are components of the AcrAB-TolC and MexAB-OprM efflux systems, respectively.[2][3] These efflux pumps are major contributors to multidrug resistance in Gram-negative bacteria.[4] By inhibiting these pumps, this compound can restore the efficacy of various antibiotics.[3] It is noted for its high solubility and a generally good safety profile in preclinical bacterial studies.[2]
Q2: I am observing signs of toxicity (e.g., cell detachment, morphological changes, reduced viability) in my mammalian cell line after treatment with this compound. What are the initial troubleshooting steps?
A2: When encountering unexpected toxicity with a compound like this compound, a systematic approach is essential. Begin by verifying the basics of your cell culture conditions and experimental setup. Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.5%). Rule out contamination and confirm the health and passage number of your cell line are consistent. It is also important to confirm the purity and integrity of your this compound stock solution.
Q3: How can I determine if the observed effect of this compound is cytotoxic (cell-killing) or cytostatic (inhibiting proliferation)?
A3: It is critical to differentiate between cytotoxicity and cytostatic effects. This can be achieved by performing cell proliferation assays (e.g., Trypan Blue exclusion, automated cell counting) alongside cytotoxicity assays (e.g., LDH release, Annexin V/Propidium Iodide staining) over a time course. A cytotoxic compound will lead to a decrease in the number of viable cells, while a cytostatic compound will result in a plateau of cell number compared to untreated controls.[5]
Troubleshooting Guides
Guide 1: Initial Assessment of this compound Toxicity
If you suspect this compound is causing toxicity in your cell culture model, the first step is to perform a dose-response experiment to determine the concentration at which the toxic effects are observed.
Table 1: Hypothetical Dose-Response Data for this compound in a Mammalian Cell Line
| This compound Concentration | Cell Viability (%) (MTT Assay) | LDH Release (% of Max) | Observations |
| Untreated Control | 100 ± 5 | 5 ± 2 | Healthy, confluent monolayer |
| Vehicle Control (0.1% DMSO) | 98 ± 4 | 6 ± 3 | Healthy, confluent monolayer |
| 1 µM | 95 ± 6 | 8 ± 2 | No significant morphological changes |
| 10 µM | 85 ± 8 | 15 ± 4 | Minor rounding of some cells |
| 50 µM | 50 ± 10 | 45 ± 7 | Significant cell rounding and detachment |
| 100 µM | 20 ± 5 | 80 ± 10 | Widespread cell death and detachment |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a specialized reagent) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
Caption: Workflow for assessing and mitigating in vitro cytotoxicity.
Guide 2: Mitigating this compound Induced Toxicity
If this compound is confirmed to be cytotoxic at the desired effective concentration, the following strategies can be employed to mitigate its toxic effects.
Table 2: Strategies to Mitigate this compound Toxicity
| Strategy | Rationale | Experimental Approach |
| Optimize Exposure Time | Reducing the incubation time may lessen toxicity while preserving the desired biological effect.[5] | Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) at a fixed concentration of this compound. |
| Adjust Serum Concentration | Serum proteins can bind to the compound, reducing its free concentration and thus its toxicity.[5] | Test a range of serum concentrations (e.g., 2%, 5%, 10%, 20%) in your culture medium. |
| Co-treatment with Protective Agents | If the mechanism of toxicity is known (e.g., oxidative stress), co-treatment with antioxidants may be beneficial.[5] | If oxidative stress is suspected, co-administer N-acetylcysteine (NAC) with this compound. |
| Modify Media Formulation | The specific media formulation can impact a cell's resilience to stressors. | Ensure you are using the optimal media formulation for your cell type. |
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Cell Treatment: Treat cells with the desired concentrations of this compound and controls for the appropriate duration.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour to differentiate between viable, apoptotic, and necrotic cells.[6]
Caption: Simplified hypothetical pathway of drug-induced apoptosis.
Guide 3: Differentiating Toxicity from Other Confounding Factors
It is crucial to ensure that the observed effects are a direct result of this compound's activity and not due to other experimental variables.
Caption: Troubleshooting flowchart for identifying the source of toxicity.
References
- 1. Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Insights into the Inhibitory Mechanism of this compound to the Multidrug Transporter AcrB through Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AcrB: a mean, keen, drug efflux machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Refining experimental protocols for consistent D13-9001 results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for refining experimental protocols to achieve consistent and reliable results with D13-9001, a potent inhibitor of the AcrB and MexB efflux pumps in Gram-negative bacteria.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an efflux pump inhibitor (EPI) that specifically targets the Resistance-Nodulation-Division (RND) family of efflux pumps, primarily AcrB in Escherichia coli and its homolog MexB in Pseudomonas aeruginosa.[1][2] It functions by binding to a hydrophobic trap within the distal binding pocket of the AcrB/MexB transporter subunit.[2] This binding event is thought to induce conformational changes that disrupt the normal efflux cycle, preventing the expulsion of antibiotics and other substrates from the bacterial cell.[2] By inhibiting these pumps, this compound can restore the efficacy of antibiotics that are otherwise rendered ineffective due to efflux-mediated resistance.
Q2: In which bacterial species is this compound expected to be active?
A2: this compound has demonstrated potent activity as an inhibitor of the AcrB pump in E. coli and the MexB pump in P. aeruginosa.[1] Its activity against other Gram-negative bacteria will depend on the presence of homologous RND efflux pumps with a similar binding site.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound exhibits good solubility. For consistent results, it is recommended to prepare stock solutions in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.
Q4: What are the key experimental applications of this compound?
A4: this compound is primarily used in antibiotic potentiation studies to:
-
Investigate the role of AcrB/MexB efflux pumps in antibiotic resistance.
-
Determine the extent to which efflux contributes to the minimum inhibitory concentration (MIC) of a particular antibiotic.
-
Screen for new antibiotic candidates that are substrates of these efflux pumps.
-
Study the in-vivo efficacy of antibiotic-EPI combinations.
Troubleshooting Guides
Checkerboard (MIC Synergy) Assays
Q: I am not observing a significant reduction in the antibiotic MIC in the presence of this compound.
A: This could be due to several factors:
-
The antibiotic is not a substrate of the targeted efflux pump: this compound will only potentiate antibiotics that are actively transported by AcrB or MexB. Confirm from literature sources that your antibiotic of interest is a known substrate.
-
Suboptimal this compound concentration: The concentration of this compound may be too low to effectively inhibit the efflux pump. It is crucial to use a concentration that is non-toxic to the bacteria on its own but sufficient for inhibition. A checkerboard titration with a range of this compound concentrations is recommended.
-
Alternative resistance mechanisms: The bacterial strain may possess other resistance mechanisms against the antibiotic, such as target mutations or enzymatic inactivation, which are not affected by this compound.
-
Degradation of this compound: Ensure that stock solutions have been stored correctly and that the compound has not degraded.
Q: The results of my checkerboard assay are inconsistent between experiments.
A: To improve consistency:
-
Standardize inoculum preparation: Ensure the bacterial inoculum is at the same growth phase and density (e.g., 0.5 McFarland standard) for every experiment.
-
Use fresh solutions: Prepare fresh dilutions of this compound and the antibiotic for each assay from properly stored stock solutions.
-
Control for solvent effects: Include a control with the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound to ensure it does not affect bacterial growth.
-
Precise pipetting: Use calibrated pipettes and proper technique to ensure accurate dispensing of all reagents.
Ethidium (B1194527) Bromide (EtBr) Accumulation/Efflux Assays
Q: I am not seeing a difference in ethidium bromide fluorescence between my control and this compound-treated cells.
A: Consider the following:
-
Incorrect EtBr concentration: The concentration of EtBr may be too high, leading to saturation of the fluorescent signal, or too low for detection. An optimal concentration should be determined for your specific bacterial strain and experimental setup.
-
High background fluorescence: This can be caused by components in the media or the assay buffer. Washing the cells and resuspending them in a non-fluorescent buffer like phosphate-buffered saline (PBS) can help reduce background.
-
Photobleaching: Excessive exposure of EtBr to the excitation light can cause photobleaching and a decrease in fluorescence. Minimize light exposure where possible.
-
Membrane permeability issues: Some compounds can disrupt the bacterial membrane, leading to increased dye influx that can mask the effect of efflux inhibition. It is advisable to perform a counter-screen for membrane permeabilizing effects.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Organism | Value | Reference |
| KD for AcrB | E. coli | 1.15 µM | |
| KD for MexB | P. aeruginosa | 3.57 µM |
Table 2: Antibiotic Potentiation by this compound (Example Data)
| Antibiotic | Organism | This compound Conc. | MIC Fold Reduction |
| Levofloxacin | P. aeruginosa (MexAB-OprM overexpressing) | 20 µM | >64-fold |
| Aztreonam | P. aeruginosa (in vivo rat model) | 1.25 mg/kg | Significant increase in survival |
Experimental Protocols
Protocol 1: Checkerboard Assay for MIC Synergy
This method determines the synergistic effect of this compound and an antibiotic.
Materials:
-
96-well microtiter plates
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution
-
Antibiotic stock solution
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight. Dilute the culture to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
Prepare Drug Dilutions:
-
In the 96-well plate, prepare serial two-fold dilutions of the antibiotic along the x-axis.
-
Prepare serial two-fold dilutions of this compound along the y-axis.
-
-
Inoculate Plate: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic, alone or in combination with this compound, that visibly inhibits bacterial growth.
-
Calculate Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Antibiotic = (MIC of antibiotic in combination) / (MIC of antibiotic alone)
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC Index = FIC of Antibiotic + FIC of this compound
-
Interpretation: ≤ 0.5 (Synergy), > 0.5 to 4 (Indifference/Additive), > 4 (Antagonism).
-
Protocol 2: Ethidium Bromide (EtBr) Accumulation Assay
This assay measures the intracellular accumulation of the fluorescent dye EtBr as an indicator of efflux pump inhibition.
Materials:
-
Fluorometer with appropriate filters for EtBr (Excitation: ~530 nm, Emission: ~600 nm)
-
Black, clear-bottom 96-well plates
-
Bacterial strain of interest
-
Phosphate-buffered saline (PBS)
-
This compound stock solution
-
Ethidium bromide (EtBr) solution
-
Glucose or other energy source
Procedure:
-
Prepare Bacterial Cells: Grow bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS to a standardized optical density (e.g., OD600 of 0.4).
-
Assay Setup:
-
Add the bacterial suspension to the wells of the 96-well plate.
-
Add this compound to the test wells at the desired concentration. Include a no-inhibitor control.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature.
-
-
Initiate Assay: Add EtBr to all wells at a final concentration that gives a good signal-to-noise ratio.
-
Measure Fluorescence: Immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: Compare the fluorescence levels in the this compound-treated wells to the control wells. An increase in fluorescence in the presence of this compound indicates inhibition of EtBr efflux.
Visualizations
Caption: Mechanism of this compound action on bacterial efflux pumps.
Caption: Workflow for a checkerboard synergy assay.
References
Dealing with decreased susceptibility to D13-9001 in bacterial mutants
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering decreased susceptibility to the efflux pump inhibitor D13-9001 in bacterial mutants.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the Resistance-Nodulation-Division (RND) family of efflux pumps in Gram-negative bacteria.[1][2][3] Specifically, it targets the AcrB subunit of the AcrAB-TolC efflux pump in Escherichia coli and the MexB subunit of the MexAB-OprM efflux pump in Pseudomonas aeruginosa.[4][5] By binding to a hydrophobic trap within these pump proteins, this compound prevents the expulsion of antibiotics from the bacterial cell, thereby restoring or increasing the antibiotic's efficacy.[5][6][7]
Q2: We are observing that this compound is no longer potentiating the activity of our antibiotic against our bacterial strain. What are the possible reasons for this?
A2: Decreased susceptibility to this compound in bacterial mutants typically arises from two main mechanisms:
-
Target-Based Mutations: Mutations in the gene encoding the this compound target, such as mexB in P. aeruginosa, can alter the protein structure and reduce the binding affinity of the inhibitor.[8][9][10]
-
Non-Target-Based Mechanisms: The bacterium may have developed a compensatory mechanism, such as the upregulation of a different efflux pump that is not inhibited by this compound.[8][9]
Q3: What specific mutations have been identified that confer decreased susceptibility to this compound?
A3: In Pseudomonas aeruginosa, several mutations have been identified:
-
Target mutations in mexB:
-
Regulatory mutations:
Q4: How can we experimentally confirm if our bacterial mutant has decreased susceptibility to this compound?
A4: You can perform a combination of microbiological and molecular assays:
-
Minimum Inhibitory Concentration (MIC) Assays: Conduct checkerboard assays to determine the MIC of your antibiotic in the presence and absence of varying concentrations of this compound. A significant increase in the MIC of the antibiotic in the presence of this compound compared to the parent strain indicates decreased potentiation.
-
Efflux Pump Activity Assays: Utilize a whole-cell efflux assay, such as the alamarBlue assay, to measure the rate of efflux in your mutant strain compared to the wild-type.[8][10] Reduced inhibition of efflux by this compound in the mutant is indicative of resistance.
-
Gene Sequencing: Sequence the mexB gene and the PA1438 gene in your mutant strain to identify any of the known resistance-conferring mutations.
Troubleshooting Guides
Issue: Reduced Potentiation of Antibiotics by this compound
Possible Cause 1: Target-based mutation in the efflux pump.
Troubleshooting Steps:
-
Sequence the Target Gene: Amplify and sequence the mexB gene (in P. aeruginosa) or the acrB gene (in E. coli) from your mutant strain. Compare the sequence to the wild-type to identify any amino acid substitutions or deletions, particularly in regions known to interact with this compound (e.g., around Phe628 in MexB).[6][8]
-
Confirm Phenotype: If a mutation is identified, confirm its role by complementing a pump-deficient strain with plasmids expressing either the wild-type or the mutated efflux pump protein and re-testing for this compound potentiation.[8]
Possible Cause 2: Upregulation of a non-target efflux pump.
Troubleshooting Steps:
-
Gene Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) or transcriptome sequencing (RNA-seq) to compare the expression levels of known efflux pump genes (e.g., mexMN in P. aeruginosa) in your mutant strain relative to the wild-type.[8][9]
-
Identify Regulatory Mutations: If upregulation of a non-target pump is observed, sequence potential regulatory genes associated with that pump. For example, in the case of mexMN upregulation, sequence the PA1438 gene.[8]
-
Functional Genomics: To confirm the role of the upregulated pump, create a deletion mutant of that pump in your resistant strain and assess whether susceptibility to the antibiotic in the presence of this compound is restored.
Quantitative Data Summary
Table 1: Impact of Mutations on this compound Potentiation of β-Lactam Antibiotics in P. aeruginosa
| Mutant Strain | Mutation | Antibiotic | Fold Decrease in this compound Potentiation |
| NB52019-CDK0029 | MexB F628L | Carbenicillin (CAR) | ≥32 |
| NB52019-CDK0029 | MexB F628L | Aztreonam (ATM) | ≥32 |
| NB52019-CDK0029 | MexB F628L | Carumonam (CMN) | ≥32 |
| NB52019-CDK0009 | PA1438 L172P | Carbenicillin (CAR) | ≥8 |
| NB52019-CDK0009 | PA1438 L172P | Aztreonam (ATM) | ~32 |
| NB52019-CDK0009 | PA1438 L172P | Carumonam (CMN) | ~32 |
Data synthesized from Ranjitkar et al., 2019.[8]
Experimental Protocols
Protocol 1: Combination Resistance Selection
This protocol is used to select for mutants with decreased susceptibility to an efflux pump inhibitor.
-
Prepare agar (B569324) plates containing a fixed, sub-inhibitory concentration of this compound and a concentration of a partner antibiotic that is 8-fold the MIC of the antibiotic in the presence of this compound.[8][10]
-
Inoculate the plates with a high density of the parental bacterial strain.
-
Incubate the plates until colonies appear.
-
Isolate individual colonies and passage them in liquid media.
-
Confirm the resistance phenotype by performing checkerboard MIC assays to verify a shift in the potentiation activity of this compound.[8]
Protocol 2: Whole-Cell Efflux Assay (alamarBlue)
This assay measures the efflux activity of the bacterial cells.
-
Grow bacterial cultures to mid-log phase and wash them with a suitable buffer.
-
Resuspend the cells to a standardized optical density.
-
Add the resazurin-based alamarBlue reagent to the cell suspension.
-
Add this compound at various concentrations to different wells.
-
Monitor the fluorescence of resorufin (B1680543) (the product of resazurin (B115843) reduction by metabolically active cells) over time. Efflux pump activity will keep the intracellular concentration of the dye low, resulting in a slower rate of fluorescence increase. Inhibition of the pump will lead to a faster increase in fluorescence.[8][11]
Visualizations
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Frontiers | Recent advances toward a molecular mechanism of efflux pump inhibition [frontiersin.org]
- 3. journals.asm.org [journals.asm.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Insights into the Inhibitory Mechanism of this compound to the Multidrug Transporter AcrB through Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target (MexB)- and Efflux-Based Mechanisms Decreasing the Effectiveness of the Efflux Pump Inhibitor this compound in Pseudomonas aeruginosa PAO1: Uncovering a New Role for MexMN-OprM in Efflux of β-Lactams and a Novel Regulatory Circuit (MmnRS) Controlling MexMN Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target (MexB)- and Efflux-Based Mechanisms Decreasing the Effectiveness of the Efflux Pump Inhibitor this compound in Pseudomonas aeruginosa PAO1: Uncovering a New Role for MexMN-OprM in Efflux of β-Lactams and a Novel Regulatory Circuit (MmnRS) Controlling MexMN Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Efficacy of D13-9001
This technical support center provides researchers, scientists, and drug development professionals with strategies, troubleshooting guides, and frequently asked questions (FAQs) to enhance the in vivo efficacy of D13-9001, a potent inhibitor of the AcrB and MexB efflux pumps in Gram-negative bacteria.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of the Resistance-Nodulation-Cell Division (RND) family of efflux pumps, specifically targeting AcrB in Escherichia coli and MexB in Pseudomonas aeruginosa. It binds to a "hydrophobic trap" within these pump proteins, which is thought to prevent the conformational changes necessary for antibiotic efflux. By inhibiting these pumps, this compound increases the intracellular concentration of co-administered antibiotics, thereby restoring or potentiating their efficacy.
Q2: What is the rationale for using this compound in combination with antibiotics?
A2: The primary rationale for using this compound as an adjuvant is to overcome efflux-mediated antibiotic resistance in Gram-negative bacteria. Many clinically important antibiotics are rendered ineffective because they are actively pumped out of the bacterial cell. By blocking this efflux mechanism, this compound can make resistant bacteria susceptible to existing antibiotics again. This approach can also potentially broaden the spectrum of activity for some antibiotics.
Q3: What are the known pharmacokinetic properties of this compound?
A3: this compound exhibits a linear pharmacokinetic profile in rats and monkeys following intravenous administration. It is highly soluble due to the presence of a quaternary ammonium (B1175870) group. However, it has a relatively short half-life, which is a critical consideration for designing in vivo studies.
Strategies to Enhance In Vivo Efficacy
Optimizing the in vivo performance of this compound involves careful consideration of its formulation, dosing regimen, and the experimental model.
1. Formulation Strategies to Address Short Half-Life
Given the short half-life of this compound, formulation strategies aimed at extending its systemic exposure can significantly enhance its in vivo efficacy.
-
Continuous Infusion: Utilizing an implantable infusion pump for continuous intravenous administration can maintain plasma concentrations of this compound above the effective threshold for a longer duration.
-
Encapsulation: While more complex, formulating this compound in nanoparticles or liposomes could provide a sustained-release profile, extending its circulation time and potentially improving its therapeutic window.
2. Optimizing Dosing and Administration
The timing and route of administration of both this compound and the partner antibiotic are critical for achieving a synergistic effect.
-
Dosing Schedule: The dosing of this compound should be timed to ensure its peak concentration coincides with that of the co-administered antibiotic at the site of infection. Given its short half-life, more frequent administration or continuous infusion of this compound may be necessary.
-
Route of Administration: Intravenous administration is the most direct route for achieving rapid and predictable systemic exposure of this compound. For localized infections, alternative delivery routes that concentrate the compound at the site of infection could be explored, though this would require significant formulation development.
Troubleshooting In Vivo Experiments
Issue 1: Lack of Efficacy Despite In Vitro Potency
| Potential Cause | Troubleshooting Strategy |
| Suboptimal Pharmacokinetics | Characterize the pharmacokinetic profile of this compound in your animal model. If the half-life is too short, consider formulation strategies to extend exposure (see "Formulation Strategies"). Adjust the dosing regimen to ensure adequate plasma concentrations are maintained throughout the treatment period. |
| Inadequate Dosing | Perform a dose-ranging study to determine the optimal dose of this compound in combination with the partner antibiotic. The effective in vivo dose may be higher than what is predicted from in vitro studies. |
| Development of Resistance | Investigate potential resistance mechanisms. Sequence the mexB gene in post-treatment bacterial isolates to check for mutations. Assess the expression levels of other efflux pumps, such as mexMN, which may be upregulated to compensate for MexB inhibition. |
| Poor Tissue Penetration | Evaluate the distribution of this compound to the site of infection. If tissue penetration is poor, consider formulation approaches or alternative administration routes to improve local concentrations. |
Issue 2: Observed Toxicity in Animal Models
| Potential Cause | Troubleshooting Strategy |
| High Dose | Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). If toxicity is observed, reduce the dose or the frequency of administration. |
| Off-Target Effects | Monitor animals for clinical signs of toxicity, including changes in weight, behavior, and organ function (e.g., through blood chemistry). Pyridopyrimidine derivatives have been associated with various biological activities, so careful observation for unexpected effects is warranted. |
| Formulation Vehicle Toxicity | If using a solubilizing agent (e.g., DMSO), ensure that the concentration used is well-tolerated in a vehicle-only control group. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound with Aztreonam in a Rat Pneumonia Model
| This compound Dose (mg/kg) | Aztreonam Dose (mg/kg) | Survival Rate at Day 7 |
| 0 | 1000 | 12.5% |
| 1.25 | 1000 | >62% |
| 5 | 1000 | Not specified, but improved |
| 20 | 1000 | Not specified, but improved |
Data synthesized from available literature.
Experimental Protocols
Protocol 1: Rat Model of Pseudomonas aeruginosa Pneumonia
This protocol provides a general framework for establishing a P. aeruginosa lung infection in rats to evaluate the in vivo efficacy of this compound.
Materials:
-
Sprague-Dawley rats (male, specific pathogen-free)
-
Pseudomonas aeruginosa strain of interest
-
Tryptic Soy Broth (TSB)
-
Sterile phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Intratracheal intubation equipment
-
This compound
-
Partner antibiotic (e.g., aztreonam)
-
Appropriate formulation vehicle
Procedure:
-
Bacterial Preparation:
-
Culture P. aeruginosa in TSB to the desired growth phase (e.g., mid-logarithmic).
-
Wash the bacterial cells with sterile PBS and resuspend to the target concentration (e.g., 10^6 - 10^8 CFU/mL).
-
For a chronic infection model, bacteria can be embedded in agar beads.
-
-
Animal Preparation and Infection:
-
Anesthetize the rats according to your institution's approved protocol.
-
Perform a non-surgical intratracheal intubation.
-
Instill a defined volume of the bacterial suspension (e.g., 0.1 - 0.4 mL) directly into the lungs.
-
-
Treatment Administration:
-
At a predetermined time post-infection (e.g., 2 hours), administer this compound and the partner antibiotic.
-
This compound is typically administered via intravenous drip infusion over a period of time (e.g., 2 hours).
-
The partner antibiotic should be administered according to its known pharmacokinetic and pharmacodynamic profile.
-
-
Monitoring and Endpoints:
-
Monitor the animals daily for clinical signs of illness, including weight loss, changes in behavior, and respiratory distress.
-
At the end of the study period (e.g., 7 days), euthanize the animals.
-
Collect lungs for bacterial load determination (CFU counting) and histopathological analysis.
-
Bronchoalveolar lavage fluid (BALF) can also be collected to assess inflammatory markers.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for in vivo efficacy testing.
Caption: Troubleshooting logic for low in vivo efficacy.
Validation & Comparative
Validating the Specificity of D13-9001 for MexAB-OprM: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efflux pump inhibitor (EPI) D13-9001 with other alternatives, focusing on its specificity for the MexAB-OprM efflux system in Pseudomonas aeruginosa. The information presented is supported by experimental data to aid in the evaluation and application of this compound in antimicrobial research and development.
Introduction to this compound
This compound is a potent, narrow-spectrum inhibitor of the Resistance-Nodulation-Division (RND) family efflux pump MexAB-OprM in Pseudomonas aeruginosa.[1][2] It was developed to reverse multidrug resistance (MDR) mediated by this pump, thereby restoring the efficacy of antibiotics that are its substrates. Unlike broad-spectrum inhibitors, the specificity of this compound for MexAB-OprM is a key attribute, potentially reducing off-target effects. This guide delves into the experimental validation of this specificity.
Comparative Performance Data
The efficacy of this compound is primarily assessed by its ability to potentiate the activity of antibiotics that are substrates of the MexAB-OprM pump. This is typically quantified by the reduction in the Minimum Inhibitory Concentration (MIC) of an antibiotic in the presence of the inhibitor.
Table 1: Potentiation of Antibiotic Activity by this compound in P. aeruginosa
| Antibiotic | Strain | This compound Conc. (µg/mL) | MIC without this compound (µg/mL) | MIC with this compound (µg/mL) | Fold Reduction in MIC | Reference |
| Levofloxacin | ΔmexCDΔoprJ ΔmexEFΔoprN (overexpressing MexAB-OprM) | 2 | - | - | 8 | [3] |
| Aztreonam | ΔmexCDΔoprJ ΔmexEFΔoprN (overexpressing MexAB-OprM) | 2 | - | - | 8 | [3] |
| Carbenicillin | PAO1 ΔampC | 8 | 64-128 | 4 | 16-32 | [4] |
Table 2: Comparison of this compound and PAβN (Phenylalanine-arginine β-naphthylamide) Activity
| Inhibitor | Antibiotic | Strain | Inhibitor Conc. (µg/mL) | Fold Reduction in MIC | Reference |
| This compound | Levofloxacin | P. aeruginosa overexpressing MexAB-OprM | 2 | 8 | |
| PAβN | Levofloxacin | P. aeruginosa overexpressing MexAB-OprM | 20 | 16-64 | |
| This compound | Aztreonam | P. aeruginosa overexpressing MexAB-OprM | 2 | 8 | |
| PAβN | Piperacillin | P. aeruginosa WT | 25-50 | 2-4 | |
| PAβN | Cefotaxime | P. aeruginosa WT | 25-50 | 2-4 | |
| PAβN | Ceftazidime | P. aeruginosa WT | 25-50 | 2-4 |
Note: Direct comparative studies under identical conditions are limited. The data above is compiled from different sources and should be interpreted with caution.
Mechanisms of Resistance to this compound
Understanding resistance mechanisms is crucial for evaluating the long-term potential of an inhibitor. Two primary mechanisms of resistance to this compound have been identified:
-
Target-based mutations: Alterations in the mexB gene, which encodes a key component of the MexAB-OprM pump, can reduce the binding affinity of this compound. A notable mutation is F628L, which leads to a significant decrease in the susceptibility to this compound's potentiating effect.
-
Efflux-based resistance: Upregulation of the MexMN-OprM efflux pump can functionally compensate for the inhibition of MexAB-OprM. Importantly, MexMN-OprM is not inhibited by this compound, leading to a resistant phenotype.
Caption: Action of this compound and mechanisms of resistance.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Checkerboard Assay for Synergy Testing
This assay is used to determine the synergistic effect of an antibiotic and an efflux pump inhibitor.
Caption: Workflow for the checkerboard synergy assay.
Protocol:
-
Preparation of Reagents: Prepare two-fold serial dilutions of the antibiotic and this compound in cation-adjusted Mueller-Hinton broth.
-
Plate Setup: In a 96-well microtiter plate, dispense the antibiotic dilutions horizontally and the this compound dilutions vertically. This creates a matrix of wells with varying concentrations of both compounds.
-
Inoculation: Inoculate each well with a standardized suspension of P. aeruginosa (typically 5 x 10^5 CFU/mL).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Data Analysis: Determine the MIC for each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Synergy is typically defined as an FIC index of ≤ 0.5.
-
Ethidium (B1194527) Bromide Accumulation Assay
This real-time assay measures the activity of efflux pumps by monitoring the fluorescence of a substrate like ethidium bromide (EtBr).
Caption: Workflow for the ethidium bromide accumulation assay.
Protocol:
-
Cell Preparation: Grow P. aeruginosa to the mid-log phase, harvest the cells by centrifugation, and wash them with a buffer (e.g., phosphate-buffered saline).
-
Loading: Resuspend the cells in the buffer containing a sub-inhibitory concentration of ethidium bromide.
-
Inhibitor Addition: Add this compound or a control (e.g., buffer or a known broad-spectrum inhibitor) to the cell suspension.
-
Energizing: Add an energy source, such as glucose, to the suspension to energize the efflux pumps.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence of the cell suspension over time using a fluorometer. A decrease in fluorescence indicates the efflux of EtBr.
-
Data Analysis: Compare the rate and extent of EtBr efflux in the presence of this compound to the control. Effective inhibition of efflux will result in a slower decrease or a sustained high level of fluorescence.
Conclusion
References
- 1. Target (MexB)- and Efflux-Based Mechanisms Decreasing the Effectiveness of the Efflux Pump Inhibitor this compound in Pseudomonas aeruginosa PAO1: Uncovering a New Role for MexMN-OprM in Efflux of β-Lactams and a Novel Regulatory Circuit (MmnRS) Controlling MexMN Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Comparing the efficacy of D13-9001 to other efflux pump inhibitors like PAβN
In the ongoing struggle against antibiotic resistance, the inhibition of bacterial efflux pumps has emerged as a promising strategy to restore the efficacy of existing antibiotics. Efflux pumps are cellular transporters that actively expel a wide range of toxins, including antibiotics, from the bacterial cell, thereby contributing significantly to multidrug resistance. This guide provides a detailed comparison of two prominent efflux pump inhibitors (EPIs): the newer, specific inhibitor D13-9001, and the well-established, broad-spectrum inhibitor phenylalanine-arginine β-naphthylamide (PAβN).
Mechanism of Action and Target Specificity
This compound is a potent and highly specific inhibitor of the Resistance-Nodulation-Division (RND) family of efflux pumps, primarily targeting AcrB in Escherichia coli and its homolog MexB in Pseudomonas aeruginosa.[1][2][3] These proteins are the inner membrane components of the tripartite AcrAB-TolC and MexAB-OprM efflux systems, respectively. This compound binds to a deep hydrophobic pocket within AcrB/MexB, leading to a conformational change that ultimately blocks the substrate transport channel and prevents the extrusion of antibiotics.[2][4] This targeted approach minimizes off-target effects and is a key advantage of this compound.
PAβN , on the other hand, is a broad-spectrum EPI that acts as a competitive inhibitor for a variety of efflux pumps, including the RND pumps of P. aeruginosa (MexAB-OprM, MexCD-OprJ, and MexEF-OprN). While effective in potentiating the activity of several antibiotics, PAβN's utility is complicated by its additional mode of action: it can permeabilize the outer membrane of Gram-negative bacteria, particularly at higher concentrations. This membrane disruption can lead to an influx of antibiotics independent of efflux pump inhibition, making it challenging to attribute the observed antibiotic potentiation solely to its EPI activity.
Comparative Efficacy: A Data-Driven Analysis
The true measure of an EPI's potential lies in its ability to reduce the Minimum Inhibitory Concentration (MIC) of antibiotics. The following tables summarize the comparative efficacy of this compound and PAβN in potentiating the activity of various antibiotics against different bacterial strains.
| Antibiotic | Bacterial Strain | This compound Concentration (µg/mL) | Fold MIC Reduction with this compound | PAβN Concentration (µg/mL) | Fold MIC Reduction with PAβN | Reference |
| Levofloxacin | P. aeruginosa (overexpressing MexAB-OprM) | 2 | 8 | - | - | |
| Aztreonam | P. aeruginosa (overexpressing MexAB-OprM) | 2 | 8 | - | - | |
| Ciprofloxacin | E. coli MG1655 | Not Specified | >4 | Not Specified | >4 | |
| Aztreonam | E. coli MG1655 | Not Specified | >4 | Not Specified | 2-4 | |
| Erythromycin | E. coli MG1655 | Not Specified | >4 | Not Specified | >4 | |
| Imipenem (B608078) | Imipenem-resistant A. baumannii | - | - | Not Specified | 4-64 |
Key Observations:
-
This compound demonstrates significant potentiation of antibiotics that are substrates of the MexAB-OprM pump in P. aeruginosa.
-
Both this compound and PAβN can potentiate the activity of various antibiotics in E. coli.
-
PAβN has shown efficacy in reducing the MIC of imipenem in resistant Acinetobacter baumannii.
Physicochemical and Pharmacokinetic Properties
Beyond in vitro efficacy, the clinical potential of an EPI is dictated by its pharmacological properties.
| Property | This compound | PAβN |
| Solubility | High | Moderate |
| In Vivo Efficacy | Demonstrated in a rat pneumonia model | Limited by toxicity |
| Safety Profile | Good | Concerns due to membrane permeabilization and cellular toxicity |
This compound exhibits high solubility and a favorable safety profile, and has demonstrated efficacy in an animal model of infection. In contrast, the clinical development of PAβN has been hampered by concerns over its toxicity and its membrane-disrupting side effects.
Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed experimental protocols are crucial.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of an antibiotic is the lowest concentration that prevents visible growth of a bacterium. This is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Workflow for MIC Determination:
Caption: Workflow for MIC determination using broth microdilution.
Checkerboard Assay for Synergy Testing
The checkerboard assay is used to assess the synergistic effect of two compounds, in this case, an antibiotic and an efflux pump inhibitor.
Workflow for Checkerboard Assay:
Caption: Workflow for the checkerboard assay to assess synergy.
Ethidium Bromide Efflux Assay
This is a real-time assay to measure the activity of efflux pumps. Ethidium bromide (EtBr) is a fluorescent substrate of many efflux pumps.
Mechanism of Efflux Pump Inhibition:
Caption: Mechanism of efflux pump-mediated antibiotic resistance and its inhibition.
Conclusion
In the comparison between this compound and PAβN, this compound emerges as a more promising candidate for clinical development. Its high specificity for key RND efflux pumps, coupled with a favorable safety and pharmacokinetic profile, positions it as a superior choice over the broader-spectrum but more toxic PAβN. The membrane-permeabilizing activity of PAβN complicates the interpretation of its efficacy and raises significant safety concerns. For researchers in the field of antibiotic drug development, focusing on specific inhibitors like this compound represents a more targeted and potentially more successful strategy to combat the growing threat of multidrug-resistant bacteria. Further head-to-head in vivo studies are warranted to fully elucidate the therapeutic potential of this compound in combination with various antibiotics.
References
Comparative Analysis of D13-9001 and Other Efflux Pump Inhibitors on Multidrug Exporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efflux pump inhibitor (EPI) D13-9001 with other known inhibitors, focusing on the structural basis of their mechanism of action against bacterial multidrug exporters. The information presented is supported by experimental data from crystallographic, biochemical, and computational studies, offering a comprehensive resource for researchers in antimicrobial drug discovery.
Introduction to Multidrug Efflux Pumps and Inhibition
Gram-negative bacteria utilize tripartite efflux pumps, such as the AcrAB-TolC system in Escherichia coli and its homolog MexAB-OprM in Pseudomonas aeruginosa, as a primary defense mechanism against a wide array of antibiotics. These pumps actively extrude antimicrobial agents from the cell, leading to multidrug resistance (MDR). The pump consists of three components: an inner membrane transporter (AcrB/MexB) belonging to the Resistance-Nodulation-Division (RND) family, a periplasmic adaptor protein (AcrA/MexA), and an outer membrane channel (TolC/OprM). AcrB is the central component, responsible for substrate recognition and energy transduction via a proton motive force. It functions as a homotrimer, with each protomer cycling through three distinct conformations in a process known as functional rotation.
Efflux pump inhibitors (EPIs) represent a promising strategy to overcome MDR by blocking the function of these pumps, thereby restoring the efficacy of existing antibiotics. This compound is a potent pyridopyrimidine derivative specifically designed to inhibit AcrB and its homolog MexB.
Structural Basis of this compound Inhibition
The inhibitory action of this compound is rooted in its high-affinity binding to a specific site within the periplasmic domain of AcrB and MexB.
Binding Site and Mechanism: Crystal structures have revealed that this compound binds to a narrow, hydrophobic pit located within the distal binding pocket (DBP) of the AcrB transporter. This site, often referred to as the "hydrophobic trap," is distinct from the primary substrate-binding sites. The binding of this compound is exceptionally tight and involves key interactions with a cluster of phenylalanine residues.
Molecular dynamics simulations show that the interaction of this compound with this hydrophobic trap leads to a significantly delayed dissociation from the DBP compared to typical substrates like doxorubicin. The binding of this compound sterically hinders the conformational changes necessary for the functional rotation of the AcrB trimer, effectively locking the pump in an inactive state. Furthermore, the inhibitor induces substantial conformational changes at the substrate exit gate, which increases the energy required for extrusion, further contributing to its inhibitory effect.
Key amino acid residues in E. coli AcrB involved in binding this compound include:
-
Phe178: Engages in a crucial π-π stacking interaction with the pyridopyrimidine ring of the inhibitor.
-
Phe628 & Tyr327: Side-chain reorientations of these residues are tightly correlated with the detachment of this compound, indicating their role in stabilizing the bound complex.
The specificity of this compound for AcrB and MexB, but not for other RND pumps like MexY, is also structurally determined. In MexY, the corresponding position of Phe178 is occupied by a bulkier tryptophan residue (Trp177), which prevents the inhibitor from binding effectively within the hydrophobic trap.
Comparison of this compound with Alternative EPIs
This compound's mechanism and potency can be benchmarked against other well-characterized EPIs. The primary alternatives include the broad-spectrum inhibitor Phenylalanine-Arginine β-Naphthylamide (PAβN), 1-(1-naphthylmethyl)-piperazine (NMP), and the pyranopyridine series of inhibitors, such as MBX2319.
Quantitative Performance Data
The following table summarizes key quantitative data for this compound and its alternatives. Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates tighter binding.
| Inhibitor | Target Pump | Organism | Kd (μM) | Binding Site / Mechanism | Reference |
| This compound | AcrB | E. coli | 1.15 | Hydrophobic Trap; Hinders functional rotation | |
| MexB | P. aeruginosa | 3.57 | Hydrophobic Trap; Hinders functional rotation | ||
| MBX2319 | AcrB | E. coli | - | Binds tightly to the lower part of the distal pocket, overlapping with the this compound site | |
| PAβN | AcrB, MexAB, etc. | Broad | - | Binds to the distal pocket, but partially overlaps with MBX2319 and differs from this compound. Also increases outer membrane permeability. | |
| NMP | AcrB | E. coli | - | Binds to the distal pocket, partially overlapping with MBX2319 but differing from this compound. |
Note: Direct Kd, Ki, or IC50 values for PAβN and NMP under comparable conditions are not consistently reported in the literature, reflecting their different and sometimes less specific binding mechanisms.
Qualitative Comparison
-
Specificity: this compound and MBX2319 are highly specific inhibitors that target the hydrophobic trap. In contrast, PAβN is a broad-spectrum EPI that also has off-target effects, such as increasing outer membrane permeability, which can complicate experimental interpretation.
-
Binding Mode: The binding of this compound is structurally well-defined, providing a clear model for rational drug design. The binding sites of PAβN and NMP within the distal pocket are less specific and appear to differ from the precise location occupied by this compound and MBX2319. Molecular dynamics simulations suggest that while MBX2319 shares the hydrophobic trap, other inhibitors like NMP and PAβN bind to different areas and may distort the pocket structure rather than simply blocking rotation.
Visualizing the Mechanism and Workflow
AcrAB-TolC Efflux Pump Inhibition by this compound
Caption: Mechanism of AcrAB-TolC efflux and inhibition by this compound.
Logical Flow of Inhibition
A Comparative Analysis of D13-9001 and MBX2319 Binding to the AcrB Efflux Pump
A deep dive into the binding mechanisms of two potent inhibitors of the AcrB multidrug efflux pump, D13-9001 and MBX2319, reveals key similarities and differences in their interactions within the distal binding pocket. This guide provides a comparative analysis based on computational and experimental data, offering insights for researchers and drug development professionals in the field of antibacterial research.
The AcrAB-TolC efflux pump in Escherichia coli is a major contributor to multidrug resistance, actively extruding a wide range of antibiotics from the bacterial cell.[1][2] Inhibition of this pump is a promising strategy to restore the efficacy of existing antibiotics. This guide focuses on two well-characterized inhibitors, this compound and MBX2319, and their binding interactions with the AcrB subunit, the transmembrane component responsible for substrate recognition and energy transduction.[1][3]
Quantitative Comparison of Binding Affinity
Computational studies using molecular dynamics simulations have provided valuable insights into the binding affinities of this compound and MBX2319 to AcrB. While experimental validation of these computational predictions is ongoing, the calculated binding free energies (ΔGb) offer a quantitative basis for comparison. Experimentally determined dissociation constants (KD) are available for this compound, further grounding the analysis.
| Compound | Calculated Binding Free Energy (ΔGb) (kcal/mol) | Experimental Dissociation Constant (KD) (μM) | Binding Site in AcrB |
| This compound | -18 to -10[4] | 1.15 (for E. coli AcrB)[5][6] | Distal Binding Pocket (Hydrophobic Trap)[1][3][4][7] |
| MBX2319 | -10 to -18[4] | Not explicitly found in search results | Distal Binding Pocket (Hydrophobic Trap)[4][8][9][10] |
Note: The calculated binding free energies for both inhibitors are within a similar range, suggesting high affinity for AcrB.[4] this compound is predicted to have a slightly higher affinity based on these calculations.[4]
Binding Site and Molecular Interactions
Both this compound and MBX2319 target the distal binding pocket (DBP) of the AcrB protomer.[1][3][4][7][8][9][10] A key feature of this pocket is a "hydrophobic trap" lined with several phenylalanine residues.[4][11]
This compound: The hydrophobic portion of this compound binds within this hydrophobic trap.[4][8][9][10] Its interaction with this region is thought to delay its disassociation from the DBP, contributing to its inhibitory effect.[1][3][7] The binding of this compound is also correlated with the reorientation of key residues like Phe628 and Tyr327.[1][3][7]
MBX2319: This inhibitor also binds very tightly to the lower part of the distal pocket, with strong interactions with the phenylalanines of the hydrophobic trap.[4][8][9][10] Molecular dynamics simulations suggest that the binding of MBX2319 is very similar to that of the substrate doxorubicin (B1662922) in a mutant form of AcrB (F610A), where doxorubicin export is impaired.[4][8][9][10] The binding of MBX2319 and other inhibitors (except this compound) appears to distort the structure of the distal pocket, which likely impairs the proper binding of substrates.[4][8][9][12]
Experimental and Computational Methodologies
The data presented in this guide are derived from a combination of experimental and computational techniques.
Biolayer Interferometry (for KD Determination of this compound)
Biolayer interferometry (BLI) experiments are used to measure the kinetics of biomolecular interactions in real-time.
-
Protocol:
-
Immobilization: The AcrB protein is immobilized on the surface of a sensor tip.
-
Association: A solution containing this compound at various concentrations is flowed over the sensor surface, allowing the inhibitor to bind to the immobilized AcrB. The change in the interference pattern of light reflecting from the sensor surface is monitored, which is proportional to the amount of bound molecule.
-
Dissociation: A buffer solution without the inhibitor is flowed over the sensor to monitor the dissociation of the AcrB-D13-9001 complex.
-
Data Analysis: The association and dissociation curves are fitted to a kinetic model to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
Molecular Docking and Molecular Dynamics (MD) Simulations
These in silico methods were used to predict the binding modes and estimate the binding free energies of this compound and MBX2319 to AcrB.
-
Protocol:
-
System Setup: A three-dimensional structural model of the AcrB trimer is used. The chemical structures of the inhibitors are prepared for docking.
-
Molecular Docking: The inhibitors are docked into the binding site of AcrB using software like AutoDock Vina to predict the most favorable binding poses.[10]
-
Molecular Dynamics Simulations: The best docking poses are used as starting points for MD simulations. These simulations model the movement of atoms in the protein-ligand complex over time, providing insights into the stability of the binding and the nature of the interactions.
-
Binding Free Energy Calculation: The simulation trajectories are analyzed to calculate the binding free energy (ΔGb), often using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) approach. This value represents the overall strength of the interaction.
-
Visualizing the Binding Interaction and Workflow
The following diagrams illustrate the binding site of the inhibitors within the AcrB efflux pump and the general workflow for computational analysis.
Caption: Binding of this compound and MBX2319 to the Hydrophobic Trap within the Distal Binding Pocket of AcrB.
Caption: Workflow for Computational Analysis of Inhibitor Binding to AcrB.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Insights into the Inhibitory Mechanism of this compound to the Multidrug Transporter AcrB through Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism of MBX2319 Inhibition of Escherichia coli AcrB Multidrug Efflux Pump and Comparison with Other Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Optimization of a novel series of pyranopyridine RND efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Mechanism of MBX2319 Inhibition of Escherichia coli AcrB Multidrug Efflux Pump and Comparison with Other Inhibitors [escholarship.org]
In Vivo Therapeutic Potential of D13-9001: A Comparative Analysis of Efflux Pump Inhibitors
For Immediate Release
A comprehensive analysis of in vivo data demonstrates the therapeutic potential of D13-9001 as an efflux pump inhibitor (EPI) that enhances the efficacy of antibiotics against Pseudomonas aeruginosa. This guide provides a comparative overview of this compound against other notable efflux pump inhibitors, presenting available experimental data, detailed methodologies, and a visual representation of the underlying mechanisms.
This compound: Potentiating Antibiotics in a Preclinical Pneumonia Model
This compound is a potent inhibitor of the MexAB-OprM efflux pump in P. aeruginosa and the AcrAB-TolC system in Escherichia coli.[1][2] Its primary therapeutic application lies in its ability to restore or enhance the activity of antibiotics that are otherwise rendered ineffective by bacterial efflux mechanisms.
A pivotal preclinical study demonstrated the in vivo efficacy of this compound in a rat model of lethal pneumonia caused by P. aeruginosa. When administered in combination with the antibiotic aztreonam (B1666516), this compound significantly improved survival rates compared to aztreonam treatment alone.
Quantitative In Vivo Efficacy of this compound
| Treatment Group | Dose of this compound (mg/kg) | Dose of Aztreonam (mg/kg) | Survival Rate (%) at Day 7 |
| This compound + Aztreonam | 1.25 | 1000 | >62% |
| This compound + Aztreonam | 5 | 1000 | >62% |
| This compound + Aztreonam | 20 | 1000 | >62% |
| Aztreonam alone | - | 1000 | ~12.5% |
Data extracted from secondary source analysis of Yoshida et al., 2007.[3]
Comparative Analysis with Alternative Efflux Pump Inhibitors
To provide a broader context for this compound's therapeutic potential, this guide includes a comparison with two other well-characterized efflux pump inhibitors: Phenylalanine-arginine β-naphthylamide (PAβN) and MBX2319.
Phenylalanine-arginine β-naphthylamide (PAβN) is a broad-spectrum EPI that has been studied in various in vivo models, including insect and murine infection models.[1][4] However, its clinical development has been hampered by concerns regarding its toxicity and its potential to permeabilize the outer membrane of bacteria, which is a mechanism distinct from specific efflux pump inhibition.[4][5]
MBX2319 is a pyranopyridine EPI with potent activity against the AcrAB-TolC efflux pump in Enterobacteriaceae.[6][7] While extensive in vitro data exists, detailed in vivo efficacy studies in animal models of infection are less publicly available, limiting a direct quantitative comparison with this compound for P. aeruginosa infections.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are the methodologies employed in the key in vivo and in vitro studies cited in this guide.
In Vivo Rat Pneumonia Model (this compound)
The in vivo efficacy of this compound was evaluated in a lethal pneumonia model in rats. While the full, detailed protocol from the primary publication by Yoshida et al. (2007) was not accessible, the following experimental design has been compiled from available abstracts and secondary sources.
-
Animal Model: Male Sprague-Dawley rats.
-
Infection: Intratracheal administration of Pseudomonas aeruginosa embedded in agar (B569324) beads to establish a localized lung infection.
-
Treatment: this compound was administered via intravenous drip infusion over a period of 2 hours, in combination with the antibiotic aztreonam.
-
Endpoint: The primary outcome measured was the survival rate of the animals at the end of day seven post-infection.
In Vitro Efflux Pump Inhibition Assays (MBX2319 and PAβN)
The in vitro characterization of MBX2319 and its comparison to PAβN involved several key assays to determine their potency and mechanism of action.
-
Checkerboard Assay: To determine the potentiation of antibiotic activity, a checkerboard assay was utilized. This method involves testing a range of concentrations of the EPI in combination with a range of concentrations of an antibiotic (e.g., ciprofloxacin, levofloxacin, piperacillin) against a bacterial strain (e.g., E. coli AB1157). The reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of the EPI indicates potentiation.[6]
-
Time-Kill Assay: To assess the bactericidal activity of the antibiotic-EPI combination, time-kill assays were performed. Bacterial cultures in the exponential growth phase were exposed to the antibiotic alone, the EPI alone, and the combination of both. The number of viable bacteria (Colony Forming Units per ml) was determined at various time points to evaluate the rate and extent of bacterial killing.[6]
-
Hoechst 33342 Accumulation Assay: To confirm that the compounds inhibit efflux, an accumulation assay using the fluorescent dye Hoechst 33342, a known substrate of the AcrAB-TolC efflux pump, was conducted. An increase in intracellular fluorescence in the presence of the EPI indicates that the pump's ability to expel the dye is inhibited.[6]
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of efflux pump inhibition by this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Pseudomonas aeruginosa mexR and mexEF Antibiotic Efflux Pump Variants Exhibit Increased Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of a Novel Pyranopyridine Inhibitor of the AcrAB Efflux Pump of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of D13-9001: An Efflux Pump Inhibitor Potentiating Antibiotic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efflux pump inhibitor (EPI) D13-9001 and its interactions with various antibiotics. This compound is not an antibiotic itself but a potent inhibitor of the Resistance-Nodulation-Division (RND) family of efflux pumps, primarily targeting the MexAB-OprM pump in Pseudomonas aeruginosa and the AcrAB-TolC pump in Escherichia coli. By inhibiting these pumps, this compound can restore or significantly increase the susceptibility of multidrug-resistant bacteria to a range of antibiotics. This document outlines the potentiation effects of this compound on different antibiotics, the mechanisms of resistance that diminish its efficacy, and detailed experimental protocols for studying these interactions.
Data Presentation: this compound in Combination with Antibiotics
The primary function of this compound is to enhance the activity of antibiotics that are substrates of the MexAB-OprM and AcrAB-TolC efflux pumps. This potentiation is typically measured by a reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of this compound.
| Antibiotic | Bacterial Strain | Efflux Pump Status | This compound Concentration (µg/mL) | Fold MIC Reduction | Reference |
| Levofloxacin | P. aeruginosa ΔmexCDΔoprJ ΔmexEFΔoprN overexpressing MexAB-OprM | MexAB-OprM Overexpressed | 2 | 8 | [1] |
| Aztreonam | P. aeruginosa ΔmexCDΔoprJ ΔmexEFΔoprN overexpressing MexAB-OprM | MexAB-OprM Overexpressed | 2 | 8 | [1] |
| Carbenicillin | P. aeruginosa PAO1 | Wild-type | 8 | 16-32 | [2] |
| Aztreonam | P. aeruginosa PAO1 with MexB F628L mutation | MexB Mutant | Not specified | ≥32-fold shift in potentiation compared to parent strain | [3] |
| Carumonam | P. aeruginosa PAO1 with MexB F628L mutation | MexB Mutant | Not specified | Significant shift in potentiation | [3] |
| Erythromycin | E. coli strains | AcrAB Overexpressed | Not specified | Potentiated | [4] |
Mechanisms of Resistance to this compound Activity
Cross-resistance in the context of this compound refers to bacterial adaptations that negate its antibiotic-potentiating effect. Two primary mechanisms have been identified:
| Resistance Mechanism | Description | Key Genes/Mutations | Consequence | Reference |
| Target Modification | Alterations in the this compound binding site on the MexB protein reduce the inhibitor's efficacy. | mexB mutations: F628L, ΔV177 | This compound can no longer effectively inhibit the MexAB-OprM pump, leading to a loss of antibiotic potentiation. | [3][5] |
| Efflux Pump Upregulation (Bypass) | Increased expression of an alternative efflux pump, MexMN, which is not inhibited by this compound, provides a bypass mechanism for antibiotic extrusion. | Upregulation of mexMN operon, often due to mutations in the mmnS (PA1438) gene (e.g., L172P). | MexMN compensates for the inhibited MexAB-OprM, removing the antibiotic from the cell and rendering this compound ineffective. | [5][6] |
Experimental Protocols
Checkerboard Assay for Determining Antibiotic Potentiation
This method is used to assess the synergistic, additive, indifferent, or antagonistic effect of combining an antibiotic with this compound.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton broth (MHB)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Stock solutions of the antibiotic and this compound
Procedure:
-
Prepare serial dilutions of the antibiotic horizontally and this compound vertically in the 96-well plate containing MHB. The final volume in each well should be 100 µL.
-
The antibiotic concentrations should range from sub-MIC to supra-MIC values. This compound concentrations can be tested in a range based on previous studies (e.g., 0.5 to 64 µg/mL).
-
Include wells with only the antibiotic and only this compound to determine their individual MICs. Also, include a growth control well without any antimicrobial agent.
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well with 100 µL of the bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC for the antibiotic alone and in combination with each concentration of this compound. The MIC is the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the interaction:
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC Index = FIC of Antibiotic + FIC of this compound
-
Interpretation: ≤ 0.5: Synergy; > 0.5 to 4: Additive/Indifference; > 4: Antagonism.
-
Identification of mexB Gene Mutations
This protocol outlines the steps to identify mutations in the mexB gene that may confer resistance to this compound.
Materials:
-
Bacterial genomic DNA extraction kit
-
Primers specific for the mexB gene
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
Thermocycler
-
Gel electrophoresis equipment
-
Sanger sequencing reagents and access to a sequencer
Procedure:
-
Genomic DNA Extraction: Isolate genomic DNA from both the susceptible parent strain and the resistant mutant strain of P. aeruginosa using a commercial kit.
-
PCR Amplification:
-
Design primers flanking the entire mexB coding sequence or specific regions of interest where mutations are suspected.
-
Perform PCR to amplify the mexB gene from the extracted genomic DNA. A typical PCR cycle would be:
-
Initial denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (primer-dependent)
-
Extension: 72°C for 1-2 minutes (depending on amplicon length)
-
-
Final extension: 72°C for 10 minutes
-
-
-
Gel Electrophoresis: Run the PCR products on an agarose (B213101) gel to confirm the amplification of a product of the correct size.
-
DNA Sequencing: Purify the PCR product and send it for Sanger sequencing. Use both forward and reverse primers for sequencing to ensure accuracy.
-
Sequence Analysis: Align the sequencing results from the resistant mutant with the wild-type mexB sequence to identify any nucleotide changes, insertions, or deletions.
Quantitative Real-Time PCR (qRT-PCR) for mexMN Gene Expression
This protocol is for quantifying the expression level of the mexMN efflux pump genes to investigate their upregulation in resistant strains.
Materials:
-
RNA extraction kit
-
Reverse transcriptase for cDNA synthesis
-
qRT-PCR primers for mexMN and a housekeeping gene (e.g., rpoD)
-
SYBR Green or TaqMan probe-based qRT-PCR master mix
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from bacterial cultures of both the susceptible and resistant strains grown to mid-logarithmic phase. Treat the RNA with DNase to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
qRT-PCR:
-
Set up the qRT-PCR reaction with the synthesized cDNA, primers for mexMN and the housekeeping gene, and the qRT-PCR master mix.
-
Run the reaction in a real-time PCR instrument with a program typically consisting of an initial denaturation step followed by 40 cycles of denaturation and annealing/extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target gene (mexMN) and the housekeeping gene in both the susceptible and resistant strains.
-
Calculate the relative expression of mexMN in the resistant strain compared to the susceptible strain using the ΔΔCt method. An increase in the calculated fold change indicates upregulation of the mexMN gene.
-
Mandatory Visualization
Caption: Mechanism of this compound potentiating antibiotic activity.
Caption: Mechanisms of resistance to this compound's inhibitory effect.
References
- 1. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. asu.elsevierpure.com [asu.elsevierpure.com]
- 4. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
D13-9001's Molecular Grip: A Comparative Analysis of Its Interaction Within the Hydrophobic Trap
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the molecular interactions of the efflux pump inhibitor D13-9001 within the hydrophobic trap of AcrB and MexB, benchmarked against other known inhibitors. The supporting experimental data, detailed methodologies, and visual representations aim to offer a comprehensive understanding of this compound's mechanism of action and its potential in overcoming multidrug resistance.
Quantitative Comparison of Inhibitor Binding Affinities
The following table summarizes the binding affinities of this compound and alternative efflux pump inhibitors to the AcrB and MexB transporters. The data is primarily derived from Isothermal Titration Calorimetry (ITC) experiments, which directly measure the heat change upon binding, providing a reliable measure of the dissociation constant (KD).
| Compound | Target Protein | Method | Binding Affinity (KD/K0.5) | Reference |
| This compound | AcrB (E. coli) | ITC | 1.15 µM | [1] |
| This compound | MexB (P. aeruginosa) | ITC | 3.57 µM | [1] |
| MBX2319 | AcrB (E. coli) | Cellular Assays | Potent Inhibition at 3.13 µM | [2] |
| PAβN | AcrB (E. coli) | Efflux Kinetics | 17.6 µM (K0.5 for efflux) | [3] |
| NMP | AcrB (E. coli) | MD Simulations | Lower affinity than this compound | [4] |
Deciphering the Interaction: Key Experimental Methodologies
The characterization of this compound's interaction with its target relies on a combination of biophysical and computational techniques. Below are detailed protocols for the key experiments cited.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the binding affinity (KD), stoichiometry (n), and thermodynamics (ΔH, ΔS) of interactions in solution.
Experimental Protocol for this compound Binding to AcrB/MexB:
-
Protein Preparation: Purified AcrB or MexB protein is extensively dialyzed against the ITC buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.5) to ensure buffer matching. The final protein concentration is determined using a spectrophotometer.
-
Ligand Preparation: this compound is dissolved in the same ITC buffer to the desired stock concentration.
-
ITC Instrument Setup: A MicroCal ITC200 or similar instrument is used. The sample cell is loaded with the protein solution (typically 20-50 µM), and the injection syringe is filled with the this compound solution (typically 200-500 µM).
-
Titration: A series of small injections (e.g., 2 µL) of the this compound solution are made into the protein solution at a constant temperature (e.g., 25°C).
-
Data Analysis: The heat released or absorbed after each injection is measured. The resulting data is integrated and fitted to a suitable binding model (e.g., one-site binding model) using software like Origin to determine the KD, n, and ΔH.
X-ray Crystallography
This technique provides a high-resolution, three-dimensional structure of the this compound-AcrB complex, revealing the precise atomic interactions.
Experimental Protocol for this compound-AcrB Co-crystallization:
-
Protein Crystallization: Purified AcrB is crystallized using vapor diffusion methods. A typical condition involves mixing the protein solution with a reservoir solution containing precipitants (e.g., polyethylene (B3416737) glycol).
-
Co-crystallization/Soaking: this compound is introduced either by co-crystallizing it with AcrB or by soaking existing AcrB crystals in a solution containing the inhibitor.
-
X-ray Diffraction Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data is collected at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data is processed, and the structure is solved using molecular replacement with a known AcrB structure. The model is then refined to fit the experimental data, and the this compound molecule is built into the electron density map.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the this compound-AcrB complex, complementing the static picture from crystallography.
Experimental Protocol for MD Simulations of this compound with AcrB:
-
System Setup: The simulation system is built based on the crystal structure of the this compound-AcrB complex. The complex is embedded in a lipid bilayer (e.g., POPE) and solvated with water and ions to mimic a physiological environment.
-
Force Field and Parameters: A suitable force field (e.g., AMBER, CHARMM) is chosen for the protein, lipid, and water molecules. Parameters for this compound are generated if not already available.
-
Equilibration: The system undergoes a series of energy minimization and equilibration steps to relax any steric clashes and to bring the system to the desired temperature and pressure.
-
Production Run: A long production simulation (typically hundreds of nanoseconds) is run to sample the conformational space of the complex.
-
Analysis: The trajectory from the simulation is analyzed to study the stability of the binding, key protein-ligand interactions, and any conformational changes in the protein upon inhibitor binding.[5]
Visualizing the Molecular Landscape
The following diagrams illustrate the key processes and interactions involved in the study of this compound.
Caption: Experimental workflow for characterizing this compound interactions.
Caption: Proposed mechanism of action for this compound.
Caption: Inhibition of antibiotic efflux by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of a Novel Pyranopyridine Inhibitor of the AcrAB Efflux Pump of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoacyl β-naphthylamides as substrates and modulators of AcrB multidrug efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of MBX2319 inhibition of Escherichia coli AcrB multidrug efflux pump and comparison with other inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into the Inhibitory Mechanism of this compound to the Multidrug Transporter AcrB through Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the safety profile of D13-9001 for preclinical development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the preclinical safety profile of D13-9001, a promising efflux pump inhibitor (EPI), against the well-characterized but more toxic EPI, phenylalanine-arginine β-naphthylamide (PAβN). The following sections detail available safety and pharmacokinetic data, experimental protocols for key safety assays, and visual representations of the compound's mechanism of action and experimental workflows.
Executive Summary
This compound is an investigational efflux pump inhibitor designed to potentiate the activity of antibiotics against multidrug-resistant Gram-negative bacteria. Preclinical data suggests that this compound possesses a favorable safety profile, particularly when compared to earlier generation EPIs such as PAβN. While in-depth safety data for this compound is not extensively published, available information points to low acute toxicity. In contrast, PAβN, despite its broad-spectrum activity, has demonstrated significant toxicity, which has hindered its clinical development. This guide aims to consolidate the available preclinical safety information to aid in the evaluation of this compound for further development.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for this compound and the comparator, PAβN.
Table 1: Comparative Preclinical Safety Profile
| Parameter | This compound | PAβN (Phenylalanine-arginine β-naphthylamide) |
| Acute Toxicity | Reported to have a "good safety profile" in an acute toxicity assay in rats. Specific LD50 or MTD values are not publicly available. | LD50 < 25 mg/kg in mice (intravenous administration)[1]. |
| Repeat-Dose Toxicity | No publicly available data. | Reports of nephrotoxicity with repeated doses[1]. |
| Genotoxicity (Ames Test) | No publicly available data. | No publicly available data from standardized Ames test. |
| Genotoxicity (In Vivo Micronucleus Test) | No publicly available data. | No publicly available data from standardized in vivo micronucleus test. |
| Cardiovascular Safety (hERG Assay) | No publicly available data. | No publicly available data from standardized hERG assays. |
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | This compound | PAβN |
| Species | Rats and Monkeys | Data not readily available in a comparable format. |
| Pharmacokinetic Profile | Linear pharmacokinetic profile after intravenous administration[1]. | Known to have unfavorable pharmacokinetic and toxicological profiles associated with its basic moieties[1]. |
| Plasma Concentration | A plasma concentration of 7.64 µg/mL was measured after a 5 mg/kg intravenous dose[1]. | Not available. |
| Half-life | 0.18 hours in rats and 0.41 hours in monkeys. | Not available. |
| In Vivo Efficacy | Demonstrated efficacy in a rat model of acute P. aeruginosa pulmonary infection at doses of 1.25, 5, and 20 mg/kg in combination with aztreonam. | Has been used in animal models, but toxicity at effective doses is a concern. |
Mechanism of Action and Experimental Workflows
To visually represent the underlying biological and experimental processes, the following diagrams have been generated using Graphviz.
References
Comparative studies of D13-9001 activity in different bacterial species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efflux pump inhibitor D13-9001's activity across various bacterial species. The information is compiled from publicly available research to facilitate an objective evaluation of its potential as an adjuvant to antibiotic therapy. Experimental data is presented in structured tables, and detailed protocols for key assays are provided to support further investigation.
Overview of this compound
This compound is a pyridopyrimidine-based compound that acts as a potent inhibitor of the Resistance-Nodulation-Division (RND) family of efflux pumps in Gram-negative bacteria. Specifically, it targets the AcrB subunit of the AcrAB-TolC efflux pump in Escherichia coli and the MexB subunit of the MexAB-OprM efflux pump in Pseudomonas aeruginosa. By blocking these pumps, this compound can restore the efficacy of antibiotics that are otherwise expelled from the bacterial cell.
Comparative In Vitro Activity of this compound
The efficacy of this compound varies significantly among different bacterial species, primarily due to differences in their predominant efflux pump systems.
Quantitative Analysis of this compound Binding Affinity
Isothermal titration calorimetry (ITC) has been employed to determine the binding affinity of this compound to its target proteins, AcrB and MexB.
| Target Protein | Bacterial Species | Dissociation Constant (K D ) | Reference |
| AcrB | Escherichia coli | 1.15 µM | |
| MexB | Pseudomonas aeruginosa | 3.57 µM |
Potentiation of Antibiotic Activity
This compound has demonstrated a significant ability to potentiate the activity of various antibiotics against susceptible bacterial strains. The following table summarizes the fold reduction in the Minimum Inhibitory Concentration (MIC) of select antibiotics in the presence of this compound.
| Bacterial Species | Strain Information | Antibiotic | This compound Concentration | Fold MIC Reduction | Reference |
| Pseudomonas aeruginosa | ΔmexCDΔoprJ ΔmexEFΔoprN, overexpressing MexAB-OprM | Levofloxacin | 2 µg/mL | 8-fold | |
| Pseudomonas aeruginosa | ΔmexCDΔoprJ ΔmexEFΔoprN, overexpressing MexAB-OprM | Aztreonam | 2 µg/mL | 8-fold | |
| Escherichia coli | Data not publicly available | - | - | - | |
| Klebsiella pneumoniae | No significant potentiation observed | - | - | - | |
| Enterobacter cloacae | No significant potentiation observed | - | - | - | |
| Acinetobacter baumannii | No significant potentiation observed | - | - | - |
Note: The activity of this compound is highly specific. It shows limited to no activity against bacteria that do not primarily rely on the AcrAB-TolC or MexAB-OprM efflux systems for antibiotic resistance, or in strains of P. aeruginosa that overexpress other pumps like MexXY-OprM.
Experimental Protocols
MIC Potentiation Assay
This protocol outlines the determination of the fold reduction in the MIC of an antibiotic in the presence of this compound using the broth microdilution method.
Materials:
-
Bacterial strains of interest (e.g., P. aeruginosa, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic stock solutions
-
This compound stock solution
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum to a density of 5 x 10^5 CFU/mL in CAMHB.
-
Prepare serial twofold dilutions of the antibiotic in CAMHB in a 96-well plate.
-
Prepare a second set of serial dilutions of the antibiotic in CAMHB containing a fixed sub-inhibitory concentration of this compound (e.g., 2 µg/mL).
-
Add the bacterial inoculum to all wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC, defined as the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Calculate the fold MIC reduction by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in the presence of this compound.
Isothermal Titration Calorimetry (ITC)
This protocol describes the measurement of the binding affinity of this compound to its target efflux pump proteins.
Materials:
-
Purified AcrB or MexB protein
-
This compound
-
ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
Isothermal titration calorimeter
Procedure:
-
Dialyze the purified protein against the ITC buffer overnight at 4°C.
-
Dissolve this compound in the final dialysis buffer.
-
Degas both the protein and this compound solutions.
-
Load the protein solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (e.g., 100-200 µM) into the injection syringe.
-
Set the experimental parameters (e.g., temperature at 25°C, stirring speed at 750 rpm).
-
Perform an initial injection of 0.4 µL followed by a series of 2 µL injections at 150-second intervals.
-
Analyze the resulting data by fitting it to a one-site binding model to determine the dissociation constant (K D ), stoichiometry (n), and enthalpy of binding (ΔH).
Visualizing Mechanisms and Workflows
This compound Mechanism of Action
Caption: this compound inhibits the RND efflux pump by binding to the AcrB/MexB subunit.
Experimental Workflow for MIC Potentiation Assay
Caption: A stepwise workflow for determining the potentiation of antibiotic activity by this compound.
Logical Relationship of this compound's Spectrum of Activity
Caption: this compound exhibits a narrow spectrum of activity against Gram-negative bacteria.
D13-9001 Binding Parameters Confirmed by Isothermal Titration Calorimetry: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the binding parameters of the novel efflux pump inhibitor D13-9001 to its target proteins, AcrB from Escherichia coli and MexB from Pseudomonas aeruginosa, has been conducted using Isothermal Titration Calorimetry (ITC). This guide provides a detailed comparison of this compound's binding affinity with other known efflux pump inhibitors, alongside the experimental protocols utilized to obtain these critical thermodynamic data. This information is pivotal for researchers and professionals in the fields of drug discovery and infectious disease.
Unveiling the Binding Thermodynamics of this compound
Isothermal Titration Calorimetry is a powerful technique that directly measures the heat released or absorbed during a biomolecular binding event, providing a complete thermodynamic profile of the interaction. In the case of this compound, ITC experiments have been crucial in determining its binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) changes upon interaction with its target efflux pump proteins.
This compound is a potent inhibitor of the AcrB and MexB proteins, which are key components of the AcrAB-TolC and MexAB-OprM multidrug efflux pumps in E. coli and P. aeruginosa, respectively. These pumps are major contributors to antibiotic resistance in these pathogenic bacteria.
The binding of this compound to its targets is characterized by the following dissociation constants (Kd):
-
1.15 μM for AcrB in E. coli
-
3.57 μM for MexB in P. aeruginosa
While specific enthalpy (ΔH) and entropy (ΔS) values from ITC experiments for this compound are not publicly available in the searched literature, the Kd values indicate a strong binding affinity in the low micromolar range.
Comparative Analysis with Alternative Efflux Pump Inhibitors
To provide a broader context for the performance of this compound, a comparison with other notable efflux pump inhibitors is presented below. The data for these alternatives, where available, has been compiled from various studies.
| Compound | Target Protein | Dissociation Constant (Kd) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) |
| This compound | AcrB (E. coli) | 1.15 μM | Data not available | Data not available |
| This compound | MexB (P. aeruginosa) | 3.57 μM | Data not available | Data not available |
| PAβN (MC-207,110) | AcrB (E. coli) | Data not available | Data not available | Data not available |
| NMP | AcrB (E. coli) | Data not available | Data not available | Data not available |
| MBX Compounds (e.g., MBX2319) | AcrB (E. coli) | Data not available | Data not available | Data not available |
Note: The absence of publicly available ITC-derived thermodynamic data for PAβN, NMP, and MBX compounds highlights a gap in the current literature and underscores the value of the confirmed Kd for this compound.
Mechanism of Action: this compound Inhibition of the AcrAB-TolC/MexAB-OprM Efflux Pump
The AcrAB-TolC and MexAB-OprM efflux pumps are tripartite systems that span the inner and outer membranes of Gram-negative bacteria, actively extruding a wide range of antibiotics from the cell. This compound inhibits this process by binding to the AcrB/MexB component, which is the inner membrane protein responsible for substrate recognition and energy transduction. This binding event is thought to induce conformational changes that disrupt the pump's function, thereby restoring the efficacy of antibiotics.
Caption: Mechanism of the AcrAB-TolC/MexAB-OprM efflux pump and its inhibition by this compound.
Experimental Protocol: Isothermal Titration Calorimetry
The following is a representative protocol for determining the binding parameters of a small molecule inhibitor to an efflux pump protein using ITC.
1. Sample Preparation:
-
Protein: The target protein (AcrB or MexB) is purified and dialyzed extensively against the ITC buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4). The final protein concentration is determined accurately using a reliable method such as UV-Vis spectrophotometry.
-
Inhibitor: The small molecule inhibitor (this compound) is dissolved in the same ITC buffer to a concentration at least 10-fold higher than the protein concentration. It is crucial to ensure that the buffer composition for both the protein and the inhibitor is identical to minimize heats of dilution.
2. ITC Instrument Setup:
-
The ITC instrument (e.g., a MicroCal PEAQ-ITC) is thoroughly cleaned and equilibrated at the desired experimental temperature (e.g., 25°C).
-
The sample cell is loaded with the protein solution, and the injection syringe is filled with the inhibitor solution.
3. Titration Experiment:
-
A series of small, precise injections of the inhibitor solution are made into the protein solution in the sample cell.
-
The heat change associated with each injection is measured.
-
A control experiment, titrating the inhibitor into the buffer alone, is performed to determine the heat of dilution.
4. Data Analysis:
-
The raw ITC data, consisting of heat pulses for each injection, is integrated to obtain the heat change per mole of injectant.
-
The heat of dilution from the control experiment is subtracted from the binding data.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters: the association constant (Ka), from which the dissociation constant (Kd) is calculated (Kd = 1/Ka), the binding enthalpy (ΔH), and the stoichiometry of binding (n). The change in entropy (ΔS) is then calculated using the equation: ΔG = ΔH - TΔS, where ΔG = -RTln(Ka).
Safety Operating Guide
Essential Guide to the Proper Disposal of D13-9001
For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds is a critical aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of D13-9001, an efflux pump inhibitor used in bacterial multidrug resistance research. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat this compound as a potentially hazardous substance and follow stringent safety protocols.
Immediate Safety and Hazard Considerations
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required when handling this compound and its waste.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a standard laboratory coat, and closed-toe shoes. For larger quantities, an impervious apron is recommended. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[2] |
Waste Classification
All waste materials contaminated with this compound, including unused compound, solutions, and contaminated consumables, should be classified and handled as hazardous chemical waste.[3][4][5] Hazardous waste is regulated and must not be disposed of in general trash or down the drain.[5][6] The following table outlines the general characteristics of hazardous waste.
| Hazardous Waste Characteristic | Description |
| Ignitability | Can create fire under certain conditions (e.g., liquids with low flash points). |
| Corrosivity | Capable of corroding metal containers (e.g., acids and bases). |
| Reactivity | Unstable under normal conditions and can cause explosions or toxic fumes when heated, compressed, or mixed with water. |
| Toxicity | Harmful or fatal when ingested or absorbed. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the procedural steps for the safe disposal of this compound.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (gloves, wipes), and other solid materials in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and shatter-resistant hazardous waste container (plastic is often preferred).[5] Do not mix with other incompatible chemical wastes.[4]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.
2. Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound"), the approximate concentration and quantity of the waste, and the date of accumulation.
-
Ensure hazard pictograms are visible if appropriate (e.g., "toxic").
3. Storage:
-
Store hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[5]
-
The storage area should be well-ventilated and away from general laboratory traffic.
-
Use secondary containment, such as a tray, to capture any potential leaks.[4]
-
Keep waste containers tightly closed except when adding waste.[4][6]
4. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[7]
-
Provide the EHS office with accurate information about the waste contents.
5. Documentation:
-
Maintain a log of all hazardous waste generated, including the type, quantity, and date of disposal.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. acs.org [acs.org]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Essential Safety and Operational Guide for Handling D13-9001
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with D13-9001. The following procedures are based on best practices for handling potent, novel chemical compounds in a laboratory setting, in the absence of a specific Safety Data Sheet (SDS). A conservative approach is recommended, treating this compound as a potent and hazardous substance.
Immediate Safety and Handling Protocols
This compound is a potent efflux pump inhibitor and should be handled with care to minimize exposure.[1] All personnel must be trained on the potential hazards and the procedures outlined below before working with this compound.
Engineering Controls:
-
Ventilation: All handling of this compound powder and solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]
-
Containment: For procedures with a higher risk of generating dust or aerosols, such as weighing or vortexing, consider using a glove box or other containment enclosure.[3][4]
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Best Practices |
| Body Protection | Flame-resistant lab coat | Must be fully buttoned. Consider a disposable gown over the lab coat for added protection during high-risk procedures.[5] |
| Eye and Face Protection | Safety goggles with side-shields | Must meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant splash hazard. |
| Hand Protection | Chemical-resistant gloves (double-gloving recommended) | Nitrile gloves are a common choice, but glove compatibility should be verified. Inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if contaminated. |
| Respiratory Protection | N95 respirator or higher | Required when handling the powder outside of a certified fume hood or in case of a spill. Ensure proper fit testing and training for respirator use. |
| Foot Protection | Closed-toe shoes | Made of a non-porous material to protect against spills. |
Experimental Workflow: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination. The following diagram illustrates the correct sequence.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
